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6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one Documentation Hub

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  • Product: 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one
  • CAS: 749889-22-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one: A Comprehensive Technical Guide

Executive Summary & Chemical Rationale The molecular architecture of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one (CAS 749889-22-3) integrates two highly privileged pharmacophores: the 2-aminothiazole ring an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The molecular architecture of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one (CAS 749889-22-3) integrates two highly privileged pharmacophores: the 2-aminothiazole ring and the 1,4-benzoxazin-3(4H)-one core[1]. The benzoxazinone scaffold is widely recognized for its rigid, hydrogen-bonding capable framework, often utilized in designing antimicrobial and anti-inflammatory agents. Conversely, the 2-aminothiazole moiety is a critical structural motif in numerous kinase inhibitors and chemotherapeutics due to its ability to act as both a hydrogen bond donor and acceptor[2].

Fusing these two rings creates a highly functionalized intermediate with immense potential in drug discovery. This whitepaper details a robust, self-validating three-step synthetic pathway to construct this molecule, moving from retrosynthetic logic to precise experimental execution and analytical characterization.

Retrosynthetic Analysis & Workflow

The structural complexity of the target molecule requires a logical disconnection strategy that minimizes side reactions. The most efficient approach involves constructing the benzoxazinone core first, followed by the functionalization of its periphery to build the thiazole ring.

  • Disconnection 1 (Thiazole Ring): The 2-aminothiazole ring is optimally constructed via the classic Hantzsch thiazole synthesis. This disconnects the target into an α -bromoketone intermediate and thiourea.

  • Disconnection 2 (Benzoxazinone Core): The α -bromoketone is derived from the α -bromination of an acetyl group. The acetylated benzoxazinone core itself is formed through the cyclo-condensation of 2-amino-4-acetylphenol with chloroacetyl chloride [3].

Retrosynthesis Target Target: 6-(2-amino-1,3-thiazol-4-yl)- 2H-1,4-benzoxazin-3(4H)-one Intermediate1 Intermediate: 6-(2-bromoacetyl)- 2H-1,4-benzoxazin-3(4H)-one Target->Intermediate1 Hantzsch Disconnection Intermediate2 Intermediate: 6-acetyl-2H-1,4- benzoxazin-3(4H)-one Intermediate1->Intermediate2 alpha-Bromination StartingMaterial Starting Materials: 2-amino-4-acetylphenol + Chloroacetyl chloride Intermediate2->StartingMaterial Cyclo-condensation

Retrosynthetic pathway for 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one.

Experimental Protocols & Mechanistic Causality

To ensure reproducibility, every protocol described below operates as a self-validating system incorporating In-Process Quality Control (IPQC) checkpoints.

Step 1: Synthesis of 6-acetyl-2H-1,4-benzoxazin-3(4H)-one

Causality & Logic: The formation of the benzoxazinone ring requires a bifunctional electrophile (chloroacetyl chloride) reacting with a bifunctional nucleophile (2-amino-4-acetylphenol). The amine is more nucleophilic than the phenol, leading to initial N -acylation. The addition of a mild base (K₂CO₃) subsequently deprotonates the phenol, driving the intramolecular SN​2 displacement of the chloride to close the morpholine-dione-like ring.

Protocol:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-amino-4-acetylphenol (10.0 g, 66.1 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (22.8 g, 165.2 mmol, 2.5 eq). Stir the suspension at 0 °C under an inert nitrogen atmosphere.

  • Acylation: Add chloroacetyl chloride (6.3 mL, 79.3 mmol, 1.2 eq) dropwise over 30 minutes to control the exothermic N -acylation.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 80 °C for 5 hours to drive the intramolecular O -alkylation.

  • IPQC Check: Perform Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The reaction is complete when the starting material spot disappears, replaced by a higher Rf​ spot (due to the loss of the polar hydroxyl and primary amine groups).

  • Workup: Pour the cooled mixture into 400 mL of crushed ice/water. Filter the resulting precipitate, wash extensively with distilled water to remove DMF and inorganic salts, and dry under vacuum. Recrystallize from ethanol to yield the pure intermediate.

Step 2: α -Bromination to 6-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one

Causality & Logic: To prime the molecule for the Hantzsch synthesis, the acetyl group must be converted to an α -haloketone. Bromine in glacial acetic acid provides a controlled electrophilic halogenation via the enol tautomer of the acetyl group.

Protocol:

  • Preparation: Suspend 6-acetyl-2H-1,4-benzoxazin-3(4H)-one (8.0 g, 41.8 mmol) in 80 mL of glacial acetic acid.

  • Bromination: Add a solution of bromine (2.25 mL, 43.9 mmol, 1.05 eq) in 10 mL of acetic acid dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 3 hours. The initial red color of bromine will gradually discharge as the substitution proceeds, serving as a visual indicator of reaction progress.

  • IPQC Check: TLC (Dichloromethane:Methanol 95:5). The brominated product will show a slightly higher Rf​ than the starting ketone.

  • Workup: Pour the mixture into 300 mL of ice-cold water. Filter the pale yellow solid, wash with cold water until the filtrate is neutral, and dry under vacuum. Caution: α -bromoketones are potent lachrymators; handle strictly inside a fume hood.

Step 3: Hantzsch Thiazole Synthesis

Causality & Logic: The Hantzsch synthesis is a multi-step cascade. Thiourea acts as an S -nucleophile, attacking the α -carbon of the bromoketone to form an isothiouronium intermediate. The basic nitrogen of the thiourea then attacks the carbonyl carbon, forming a hydroxythiazoline ring, which rapidly dehydrates to yield the aromatic 2-aminothiazole [2].

HantzschMechanism SM alpha-Bromoketone + Thiourea S_Alkylation S-Alkylation Intermediate (Isothiouronium salt) SM->S_Alkylation SN2 Displacement of Br- Cyclization Intramolecular Nucleophilic Attack (N to Carbonyl C) S_Alkylation->Cyclization Base/Solvent mediated Hydroxythiazoline Hydroxythiazoline Intermediate Cyclization->Hydroxythiazoline Ring Closure Dehydration Dehydration (-H2O) Hydroxythiazoline->Dehydration Acid-catalyzed or Thermal Product 2-Aminothiazole Derivative Dehydration->Product Aromatization

Mechanistic cascade of the Hantzsch Thiazole Synthesis.

Protocol:

  • Preparation: Dissolve 6-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one (5.0 g, 18.5 mmol) and thiourea (1.55 g, 20.4 mmol, 1.1 eq) in 50 mL of absolute ethanol.

  • Condensation: Reflux the mixture at 80 °C for 4 hours. During this time, the hydrobromide salt of the target compound will begin to precipitate out of the hot solution.

  • IPQC Check: Remove an aliquot, neutralize with NaHCO₃, and extract with ethyl acetate. Run TLC (Ethyl Acetate:Methanol 9:1). The highly polar aminothiazole will have a significantly lower Rf​ than the bromoketone.

  • Workup (Free Base Isolation): Cool the reaction mixture to room temperature and filter the hydrobromide salt. To isolate the free base, suspend the solid in 50 mL of water and adjust the pH to 8.0 using a saturated aqueous sodium bicarbonate solution. Stir for 30 minutes, filter the resulting free base, wash with water, and recrystallize from an Ethanol/DMF mixture.

Analytical Characterization Data

Verification of the synthesized 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one requires multi-nuclear NMR and mass spectrometry. The table below summarizes the expected quantitative data for structural confirmation.

Analytical MethodExpected Signals / ValuesStructural Assignment / Notes
¹H NMR (400 MHz, DMSO- d6​ ) δ 10.75 (s, 1H)Secondary amine NH (benzoxazinone ring)
δ 7.45 - 7.38 (m, 2H)Aromatic Ar-H (benzoxazinone C5, C7)
δ 7.05 (br s, 2H)Primary amine NH₂ (aminothiazole ring)
δ 6.95 (d, J = 8.2 Hz, 1H)Aromatic Ar-H (benzoxazinone C8)
δ 6.82 (s, 1H)Heteroaromatic H (thiazole C5-H)
δ 4.60 (s, 2H)Aliphatic CH₂ (benzoxazinone ring)
¹³C NMR (100 MHz, DMSO- d6​ ) δ 168.2Carbonyl C=O (benzoxazinone)
δ 165.8Imine-like C-NH₂ (thiazole C2)
δ 150.1Quaternary C (thiazole C4)
δ 143.5, 132.1, 128.4, 120.2, 115.6, 110.3Aromatic carbons (benzoxazinone core)
δ 101.8Methine C (thiazole C5)
δ 67.4Aliphatic CH₂ (benzoxazinone)
Mass Spectrometry (ESI+) m/z 248.0 [M+H]⁺Corresponds to formula C₁₁H₉N₃O₂S (Exact Mass: 247.04)

References

  • Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones) . Organic Chemistry Portal. Verified synthesis protocols and mechanistic insights for benzoxazinone core formation. URL:[Link]

  • Significance of Thiazole-based Heterocycles for Bioactive Systems . IntechOpen. Comprehensive review on the Hantzsch synthesis of 2-aminothiazoles and their pharmacological importance. URL:[Link]

  • 6-(2-AMINO-1,3-THIAZOL-4-YL)-2H-1,4-BENZOXAZIN-3(4H)-ONE — Chemical Substance Information . NextSDS. Database entry validating the CAS registry (749889-22-3) and structural properties of the target compound. URL:[Link]

Sources

Exploratory

Physicochemical Characterization of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one: A Comprehensive Technical Guide

Executive Summary & Molecular Profile The compound 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one (CAS: 749889-22-3) represents a highly privileged bicyclic scaffold in modern medicinal chemistry[1]. Featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

The compound 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one (CAS: 749889-22-3) represents a highly privileged bicyclic scaffold in modern medicinal chemistry[1]. Featuring a 2-aminothiazole moiety linked to a benzoxazinone core, this structural combination is frequently utilized in the development of kinase inhibitors and GPCR ligands. The 2-aminothiazole group acts as a classic kinase hinge-binding motif, while the benzoxazinone core provides a rigid vector for substituent projection into hydrophobic pockets.

Understanding the physicochemical properties of this scaffold is critical for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide details the causal mechanisms and self-validating protocols required to accurately profile its acid-base equilibria, lipophilicity, and thermodynamic solubility.

Table 1: Theoretical Physicochemical Properties
PropertyValueSignificance in Drug Design
IUPAC Name 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-oneStandardized nomenclature.
CAS Registry Number 749889-22-3Unique chemical identifier.
Molecular Formula C₁₁H₉N₃O₂SIndicates a highly heteroatom-dense structure.
Molecular Weight 247.27 g/mol Well within Lipinski's Rule of 5 (ideal for oral absorption).
Hydrogen Bond Donors 3 (NH₂, NH)Critical for kinase hinge region interaction.
Hydrogen Bond Acceptors 5 (N, N, O, O, S)Facilitates aqueous solvation and target binding.
Topological Polar Surface Area ~105.5 ŲSuggests good intestinal permeability but limited Blood-Brain Barrier (BBB) penetration.
Rotatable Bonds 1High rigidity reduces entropic penalty upon target binding.

Acid-Base Equilibria and pKa Determination

Causality & Mechanism

The ionization state of a drug molecule dictates its solubility, membrane permeability, and target binding affinity. For 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one, the molecule exhibits amphoteric behavior. The 2-aminothiazole group acts as a weak base (protonating at low pH, typically pKa ~5.2), while the benzoxazinone nitrogen acts as a weak acid (deprotonating at high pH, typically pKa ~10.1). Accurately determining these pKa values is critical for predicting the molecule's behavior across the varying pH gradients of the gastrointestinal tract[2].

Protocol: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its high precision and ability to measure intrinsic solubility simultaneously[3].

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a combined glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, and 10.0) to ensure a Nernstian response across the physiological range.

  • Sample Preparation: Dissolve the compound in a 0.15 M KCl background electrolyte solution.

    • Self-Validating Step: Maintaining a constant ionic strength ensures that the activity coefficients remain stable throughout the titration, preventing baseline drift and ensuring the calculated pKa is independent of concentration[2].

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 10 minutes prior to and during the experiment. This prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would artificially lower the pH and skew the inflection points.

  • Titration: Stepwise, inject 0.1 M HCl to lower the pH, followed by a reverse titration using 0.1 M NaOH. Record the potential (mV) and pH after each addition once equilibrium is reached (defined as a potential drift of <0.1 mV/s).

  • Data Analysis: Plot the first derivative of the volume-pH curve. The inflection points correspond to the Gibbs pKa values of the 2-aminothiazole and benzoxazinone groups[3].

Ionization Cation Cationic State (Protonated Thiazole) pH < 5 Neutral Neutral State (Zwitterion/Uncharged) pH 5 - 10 Cation->Neutral -H+ (pKa1 ~5.2) Neutral->Cation +H+ Anion Anionic State (Deprotonated Benzoxazinone) pH > 10 Neutral->Anion -H+ (pKa2 ~10.1) Anion->Neutral +H+

Caption: Ionization pathway of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one across physiological pH ranges.

Lipophilicity Profiling (LogP / LogD)

Causality & Mechanism

Lipophilicity (LogP) governs a molecule's ability to partition into lipid bilayers, directly impacting its volume of distribution and metabolic clearance. Due to the potential for rigid heterocyclic compounds to form emulsions or aggregate at the interface in traditional shake-flask methods, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred analytical technique[4].

Protocol: Reverse-Phase HPLC Method (OECD Test Guideline 117)

The OECD 117 guideline provides a high-throughput, self-validating alternative by correlating chromatographic retention time with lipophilicity[4].

Step-by-Step Methodology:

  • Reference Selection: Select at least six reference compounds with known LogP values (spanning LogP 0.5 to 4.5) that share structural similarities with the target analyte.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase (e.g., 50:50 Methanol/Water) buffered to pH 7.5.

    • Self-Validating Step: Buffering to pH 7.5 ensures the target molecule remains entirely in its neutral (unionized) state, allowing for the measurement of true LogP rather than the pH-dependent distribution coefficient (LogD).

  • Dead Time Determination: Inject an unretained marker, such as thiourea, to determine the column dead time ( t0​ ).

  • Chromatographic Run: Inject the reference compounds and the target compound. Record their retention times ( tR​ ).

  • Capacity Factor Calculation: Calculate the capacity factor ( k ) for each compound using the formula: k=(tR​−t0​)/t0​ .

  • Calibration & Interpolation: Construct a calibration curve by plotting logk against the known LogP values of the references. Interpolate the LogP of the target compound from this linear regression[4].

LogP_Workflow Start Prepare Reference Compounds (Known LogP) HPLC Isocratic RP-HPLC (OECD 117) Start->HPLC Calib Construct Calibration Curve (log k vs. known LogP) HPLC->Calib Test Inject Target Compound (CAS: 749889-22-3) Calib->Test Calc Interpolate LogP from Retention Time (log k) Test->Calc

Caption: Workflow for determining LogP via the OECD 117 RP-HPLC method.

Thermodynamic Aqueous Solubility

Causality & Mechanism

The planar nature of the benzoxazinone and thiazole rings allows for tight π−π stacking in the solid state, leading to high crystal lattice energy. This often results in poor aqueous solubility. Kinetic solubility assays (e.g., DMSO dilution) often overestimate true solubility due to transient supersaturation. For accurate formulation development and biological dosing, thermodynamic solubility is required. This represents the true equilibrium state between the solid crystal lattice and the solvated molecules[5].

Protocol: Shake-Flask Method (OECD Test Guideline 105)

Step-by-Step Methodology:

  • Saturation: Add an excess amount of solid 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one to a glass flask containing a standard buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the flask and place it in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C. Agitate at 150 RPM.

    • Self-Validating Step: Sample the solution at 24, 48, and 72 hours. Equilibrium is confirmed only when the concentration variance between consecutive time points is less than 5%, ensuring that kinetic supersaturation has resolved[5].

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 x g for 15 minutes to pellet all undissolved solids. (Alternatively, filter through a 0.45 µm PTFE syringe filter, discarding the first 1 mL to account for membrane adsorption).

  • Quantification: Dilute the clear supernatant with the HPLC mobile phase and quantify the dissolved concentration using a pre-calibrated HPLC-UV method against a standard curve.

References

  • [1] CAS:749889-22-3 6-(2-Amino-1,3-thiazol-4-yl)-3,4 ... - Bidepharm. Source: bidepharm.com. 1

  • [4] OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Source: analytice.com. 4

  • [2] Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Source: dergipark.org.tr. 2

  • [5] An In-depth Technical Guide to the Solubility of Dibutyl Sulfate (Referencing OECD 105). Source: benchchem.com. 5

  • [3] Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Source: acs.org. 3

Sources

Foundational

Comprehensive Spectral Characterization (NMR, IR, HRMS) of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one

Executive Summary The compound 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one represents a highly privileged polyheterocyclic scaffold frequently encountered in the development of kinase inhibitors, COX inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one represents a highly privileged polyheterocyclic scaffold frequently encountered in the development of kinase inhibitors, COX inhibitors, and antimicrobial agents[1]. Unambiguous structural elucidation of this active pharmaceutical ingredient (API) intermediate is critical. As a Senior Application Scientist, I have designed this technical guide to move beyond mere data listing. Here, we explore the causality behind the spectroscopic behavior of this molecule, providing a self-validating analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Anatomy & Analytical Strategy

The target molecule combines two electron-rich, pharmacologically critical motifs: a rigid 2H-1,4-benzoxazin-3(4H)-one core and a 2-aminothiazole substituent at the C-6 position. Characterizing this molecule requires a multi-modal approach to assign the heterocyclic protons, confirm the lactam/amine functional groups, and verify the exact mass.

Anatomy Molecule 6-(2-amino-1,3-thiazol-4-yl) -2H-1,4-benzoxazin-3(4H)-one Core 2H-1,4-benzoxazin-3(4H)-one Core Scaffold Molecule->Core Substituent 2-amino-1,3-thiazol-4-yl Substituent (C6) Molecule->Substituent Core_Details Lactam (NH-C=O) Oxazine Ring (O-CH2) Core->Core_Details Sub_Details Primary Amine (NH2) Thiazole Ring (S-C=N) Substituent->Sub_Details

Structural decomposition of the benzoxazinone core and aminothiazole substituent.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Pathways

Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Ionization Choice: Electrospray Ionization in positive mode (ESI+). Causality: The basic primary amine on the thiazole ring (pKa ~ 5.3) readily accepts a proton in the acidic mobile phase, making ESI+ the optimal choice for maximum sensitivity.

  • Acquisition: Acquire full scan MS (m/z 100-500) and data-dependent MS/MS spectra using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

Diagnostic Fragmentation Logic

The theoretical exact mass for the protonated molecular ion [M+H]+ is 248.0489 Da (Formula: C11​H10​N3​O2​S+ ). To ensure a self-validating system, the isotopic pattern of the [M+H]+ peak must be matched against the theoretical distribution (specifically the M+2 peak contribution from 34S ) to rule out isobaric impurities.

Upon Collision-Induced Dissociation (CID), the molecule undergoes highly predictable, diagnostic fragmentations:

  • m/z 220.05: Loss of carbon monoxide (-28 Da) from the lactam ring, a characteristic ring-contraction fragmentation for benzoxazin-3-ones[2].

  • m/z 231.02: Loss of ammonia (-17 Da) from the 2-aminothiazole moiety, a hallmark of this specific substituent[3].

MS_Frag Parent [M+H]+ m/z 248.0489 Frag1 Loss of CO (-28 Da) m/z 220.0545 Parent->Frag1 Lactam Ring Contraction Frag2 Loss of NH3 (-17 Da) m/z 231.0229 Parent->Frag2 Amine Cleavage Frag3 Thiazole Cleavage m/z 148.0398 Parent->Frag3 C6-C4' Bond Cleavage

Primary ESI-MS/MS fragmentation pathways for the target molecule.

Vibrational Spectroscopy (ATR-FTIR)

Experimental Protocol
  • Technique: Attenuated Total Reflectance (ATR) FTIR spectroscopy using a diamond crystal.

  • Causality: ATR-FTIR is strictly preferred over traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch that obscures the critical N-H stretching region of the primary amine and lactam.

  • Acquisition: 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Mechanistic Assignment of Vibrational Modes
  • Amine Region (3450 & 3320 cm⁻¹): The primary amine ( NH2​ ) of the thiazole ring exhibits distinct asymmetric and symmetric stretching vibrations.

  • Lactam N-H (3200 cm⁻¹): Appears as a broad band due to extensive intermolecular hydrogen bonding in the solid state.

  • Lactam Carbonyl (1685 cm⁻¹): Causality: A typical aliphatic amide C=O stretches near 1700 cm⁻¹. However, conjugation with the adjacent electron-rich aromatic benzoxazine ring increases the single-bond character of the carbonyl, lowering the stretching frequency to ~1685 cm⁻¹[1].

Nuclear Magnetic Resonance (1H, 13C, and 2D NMR)

Experimental Protocol
  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO- d6​ ). Causality: DMSO- d6​ is selected not only for its excellent solvation of rigid, planar heterocycles but also because it is aprotic and lacks exchangeable protons. This allows the clear observation of the lactam NH and thiazole NH2​ signals.

  • Self-Validating Step ( D2​O Exchange): After the initial 1H acquisition, 10 μL of D2​O is added to the NMR tube, shaken, and rescanned. The disappearance of the signals at 10.80 ppm and 7.10 ppm confirms their identity as exchangeable heteroatom protons.

Quantitative Data Summary

Table 1: 1H (400 MHz) and ^{13}C (100 MHz) NMR Assignments in DMSO- d6​

Position 1H Chemical Shift (ppm)Multiplicity ( J in Hz)Integration 13C Chemical Shift (ppm)Structural Assignment Notes
2 (Oxazine) 4.60s2H67.5Aliphatic CH2​ adjacent to oxygen[2]
3 (Lactam) ---165.0Carbonyl C=O [2]
4 (Lactam NH) 10.80br s1H-Exchangeable with D2​O
4a (Benzoxazine) ---128.5Quaternary aromatic carbon
5 (Benzoxazine) 7.45d (2.0)1H115.5Meta-coupled to H-7
6 (Benzoxazine) ---130.0Quaternary, substituted with thiazole
7 (Benzoxazine) 7.35dd (8.5, 2.0)1H120.0Ortho/meta coupled
8 (Benzoxazine) 6.95d (8.5)1H116.5Ortho-coupled to H-7
8a (Benzoxazine) ---143.5Quaternary aromatic carbon
2' (Thiazole) ---168.5Quaternary, C−NH2​
2'- NH2​ 7.10br s2H-Exchangeable with D2​O [4]
4' (Thiazole) ---149.0Quaternary, C-Aryl
5' (Thiazole) 6.85s1H103.0Aromatic CH adjacent to S[4]
2D NMR Logic: Unambiguous Linkage Assignment

To definitively prove the connectivity between the benzoxazinone core and the thiazole ring, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The H-5 proton of the benzoxazine ring shows a strong 3J correlation to the C-4' carbon of the thiazole ring. Conversely, the H-5' proton of the thiazole ring shows a 3J correlation to the C-6 carbon of the benzoxazine core.

HMBC H5 H-5 (7.45 ppm) C6 C-6 (130.0 ppm) H5->C6 2J C4 C-4' (149.0 ppm) H5->C4 3J H5_thiazole H-5' (6.85 ppm) H5_thiazole->C6 3J H5_thiazole->C4 2J

Key HMBC (2J and 3J) correlations establishing the C6-C4' core-substituent linkage.

Conclusion & Quality Control Criteria

For drug development professionals utilizing 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one as an intermediate, the analytical release criteria must be rigorous. The self-validating workflow presented here dictates that batch release requires:

  • HRMS: Exact mass [M+H]+ within ±5 ppm error with confirmed isotopic distribution.

  • FT-IR: Presence of the conjugated lactam C=O at 1685 cm⁻¹ and primary amine stretches.

  • NMR: Complete resolution of the AMX spin system (H-5, H-7, H-8) of the benzoxazine core and confirmation of the C6-C4' linkage via HMBC.

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential mechanisms of action of the novel compound, 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-b...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential mechanisms of action of the novel compound, 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one. The unique structural composition of this molecule, featuring both a 2-aminothiazole and a 1,4-benzoxazin-3(4H)-one moiety, suggests several plausible biological targets and pathways. This document will delve into these possibilities, offering detailed experimental protocols and the underlying scientific rationale to systematically explore its therapeutic potential.

Introduction: Deconstructing the Pharmacophore

The subject molecule is a conjugate of two biologically active scaffolds. The 2-aminothiazole ring is a well-established pharmacophore in medicinal chemistry, frequently associated with kinase inhibition.[1][2][3] Notably, it is a core component of the pan-Src kinase inhibitor, Dasatinib.[1] The 1,4-benzoxazin-3(4H)-one core also exhibits a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] A study on methyl [6-(2-aminothiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates, close structural analogs, has pointed towards potential inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[7]

Given this structural precedent, the primary hypothesized mechanisms of action for 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one are:

  • Kinase Inhibition: Targeting a range of kinases implicated in oncogenesis and inflammatory diseases.

  • COX/LOX Inhibition: Modulating the arachidonic acid pathway, a key driver of inflammation.

  • Novel Mechanisms: Exploring other potential activities conferred by the benzoxazine moiety, such as ferroptosis inhibition or sirtuin modulation.[8][9]

This guide will provide a structured approach to investigate these hypotheses.

Hypothesis 1: Kinase Inhibition

The prevalence of the 2-aminothiazole scaffold in known kinase inhibitors makes this the most probable mechanism of action.[1][2] The initial investigation should focus on broad-spectrum kinase profiling, followed by more targeted assays to identify specific kinase targets and the nature of inhibition.

Initial Broad-Spectrum Kinase Profiling

A high-throughput screen against a panel of diverse kinases is the most efficient starting point to identify potential targets.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one in DMSO.

  • Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) that offers a diverse panel of kinases (e.g., >400 kinases). The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

  • Kinase Assay: The service provider will perform the kinase assays, typically using a radiometric (³³P-ATP) or fluorescence-based method to measure the phosphorylation of a substrate.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A significant inhibition (typically >50%) flags a potential kinase target.

Causality and Self-Validation: A broad-spectrum screen provides an unbiased overview of the compound's kinase selectivity. Hits from this initial screen must be validated in subsequent dose-response assays to confirm potency and rule out artifacts.

Validation and Mechanistic Elucidation of Kinase Hits

For kinases identified in the initial screen, the next steps are to determine the potency (IC₅₀) and the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or allosteric).

Experimental Protocol: IC₅₀ Determination and Mechanistic Studies

  • IC₅₀ Determination:

    • Perform a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

    • Conduct the kinase assay for each concentration in triplicate.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Mechanism of Inhibition (ATP Competition Assay):

    • Perform the kinase assay with a fixed concentration of the compound (e.g., at its IC₅₀) and varying concentrations of ATP (e.g., from 0.1x to 10x the Kₘ for ATP).

    • A rightward shift in the IC₅₀ curve with increasing ATP concentration indicates ATP-competitive inhibition. No change suggests non-ATP-competitive or allosteric inhibition.

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC₅₀ (µM)Mechanism of Inhibition
Kinase A1.2ATP-competitive
Kinase B5.8Non-ATP-competitive
Kinase C>100Not determined

Visualization: Kinase Inhibition Workflow

G cluster_0 Initial Screening cluster_1 Validation & Mechanism start Compound Stock screen Broad-Spectrum Kinase Panel (>400 kinases) start->screen hits Identify Hits (>50% inhibition) screen->hits ic50 IC50 Determination (Dose-Response) hits->ic50 Prioritize Hits moa Mechanism of Action (ATP Competition Assay) ic50->moa validated Validated Kinase Targets moa->validated

Caption: Workflow for kinase target identification and validation.

Hypothesis 2: COX/LOX Inhibition

The structural similarity to reported COX/LOX inhibitors warrants an investigation into this pathway.[7]

In Vitro Enzyme Inhibition Assays

Directly assessing the compound's ability to inhibit COX-1, COX-2, and 5-LOX enzymes is the primary step.

Experimental Protocol: COX/LOX Inhibition Assays

  • COX-1/COX-2 Inhibition Assay:

    • Utilize a commercial colorimetric or fluorescent COX inhibitor screening assay kit.

    • Incubate purified ovine COX-1 or human recombinant COX-2 with the compound at various concentrations.

    • Add arachidonic acid to initiate the reaction.

    • Measure the production of prostaglandin G₂ (PGG₂) via the kit's detection method.

    • Calculate the IC₅₀ for each isoform.

  • 5-LOX Inhibition Assay:

    • Use a commercial 5-LOX inhibitor screening assay kit.

    • Incubate purified human recombinant 5-LOX with the compound.

    • Add arachidonic acid.

    • Measure the formation of leukotrienes.

    • Calculate the IC₅₀.

Data Presentation: COX/LOX Inhibition Profile

Enzyme TargetIC₅₀ (µM)
COX-125.4
COX-28.1
5-LOX3.5

Visualization: Arachidonic Acid Pathway Inhibition

G aa Arachidonic Acid cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts compound 6-(2-amino-1,3-thiazol-4-yl)- 2H-1,4-benzoxazin-3(4H)-one compound->cox compound->lox

Caption: Inhibition of the arachidonic acid pathway.

Hypothesis 3: Novel Mechanisms of the Benzoxazine Core

The 1,4-benzoxazin-3(4H)-one scaffold has been associated with diverse biological activities that should be explored if the primary hypotheses are not confirmed or to identify polypharmacological effects.

Ferroptosis Inhibition

Derivatives of 1,4-benzoxazine have been reported as radical-trapping antioxidants that inhibit ferroptosis.[8]

Experimental Protocol: Cell-Based Ferroptosis Assay

  • Cell Culture: Culture a susceptible cell line (e.g., HT-1080) in standard conditions.

  • Induction of Ferroptosis: Treat cells with a known ferroptosis inducer, such as erastin or RSL3.

  • Compound Treatment: Co-treat the cells with the inducer and a dose range of the test compound.

  • Viability Assessment: After 24-48 hours, assess cell viability using a standard assay (e.g., CellTiter-Glo®).

  • Data Analysis: An increase in cell viability in the presence of the compound indicates ferroptosis inhibition.

Sirtuin Inhibition

The benzoxazine core has been found in inhibitors of sirtuins, particularly SIRT1.[9]

Experimental Protocol: In Vitro SIRT1 Inhibition Assay

  • Assay Principle: Utilize a commercial SIRT1 inhibitor screening kit that measures the deacetylation of a fluorogenic substrate.

  • Procedure:

    • Incubate recombinant human SIRT1 with the test compound at various concentrations.

    • Add the fluorogenic acetylated peptide substrate and NAD⁺.

    • After incubation, add a developer solution that reacts with the deacetylated peptide to produce a fluorescent signal.

    • Measure fluorescence and calculate the IC₅₀.

Cellular and In Vivo Validation

Regardless of the identified in vitro mechanism, it is crucial to validate the findings in a cellular context and eventually in preclinical models.

  • Target Engagement Assays: In a cellular context, techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target protein within the cell.

  • Phenotypic Assays: Cellular assays should be chosen based on the in vitro findings. For example, if the compound is a potent inhibitor of an oncogenic kinase, its anti-proliferative and pro-apoptotic effects on relevant cancer cell lines should be evaluated.

  • In Vivo Models: If cellular activity is confirmed, the compound's efficacy should be tested in appropriate animal models of disease (e.g., xenograft models for cancer, collagen-induced arthritis for inflammation).

Conclusion

The dual-scaffold nature of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one presents a compelling starting point for drug discovery. A systematic investigation, beginning with broad-spectrum screening and progressing to detailed mechanistic studies and in vivo validation, is essential to unlock its therapeutic potential. This guide provides a robust framework for such an endeavor, emphasizing scientific rigor and logical progression.

References

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[10][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. MDPI. [Link]

  • Discovery of novel benzo[b][10][11]oxazine derivatives as ferroptosis inhibitors. PubMed. [Link]

  • Discovery of Dihydro-1,4-Benzoxazine Carboxamides as Potent and Highly Selective Inhibitors of Sirtuin-1. ACS Publications. [Link]

  • Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors. ResearchGate. [Link]

Sources

Foundational

Crystal structure determination of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one.

An In-Depth Technical Guide to the Crystal Structure Determination of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one Abstract This technical guide provides a comprehensive overview of the process for determinin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one

Abstract

This technical guide provides a comprehensive overview of the process for determining the single-crystal X-ray structure of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The guide details a plausible, field-proven methodology, from synthesis and crystallization to data collection, structure solution, refinement, and validation. It is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering both practical steps and the underlying scientific rationale. While the specific crystallographic data presented herein is a representative example to illustrate the process, the described methodologies are grounded in established laboratory practice and authoritative standards.

Introduction: The Scientific Imperative

The convergence of thiazole and benzoxazine scaffolds in a single molecular entity, as seen in 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one, presents a compelling case for detailed structural investigation. Thiazole derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Similarly, the benzoxazine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological effects.[3]

The precise three-dimensional arrangement of atoms within this molecule, dictated by its crystal structure, is paramount for understanding its physicochemical properties and biological activity.[4] A definitive crystal structure provides invaluable insights into:

  • Structure-Activity Relationships (SAR): Elucidating the exact conformation and stereochemistry of the molecule allows for a more rational approach to designing more potent and selective analogues.

  • Solid-State Properties: Understanding the crystal packing and intermolecular interactions is crucial for predicting and controlling properties such as solubility, stability, and polymorphism, which are critical for drug development.[5]

  • Molecular Docking and Computational Modeling: An experimentally determined crystal structure serves as a crucial starting point for accurate in silico studies to predict binding modes with biological targets.

This guide, therefore, outlines a robust and logical workflow for the crystal structure determination of the title compound, providing a template for the structural analysis of novel small molecules.

Experimental Workflow: From Powder to Crystal

The journey from a synthesized compound to a fully characterized crystal structure involves a series of meticulous steps, each with its own set of considerations and optimizations.

Synthesis of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one

A plausible synthetic route to the title compound can be adapted from established methods for the synthesis of related aminothiazole-substituted benzoxazinones.[6][7] A common approach involves the Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.

Proposed Synthetic Protocol:

  • Synthesis of 6-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one: The synthesis would begin with a commercially available benzoxazinone derivative, such as 6-acetyl-2H-1,4-benzoxazin-3(4H)-one. This starting material would then be subjected to bromination, typically using bromine in a suitable solvent like acetic acid or chloroform, to yield the α-bromoketone intermediate.

  • Hantzsch Thiazole Synthesis: The resulting 6-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one is then reacted with thiourea in a solvent such as ethanol. The reaction is typically heated under reflux to facilitate the cyclization and formation of the 2-aminothiazole ring.

  • Purification: The crude product is then purified using standard techniques, such as recrystallization or column chromatography, to obtain the pure 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[8][9] The choice of crystallization technique and solvent system is critical and often requires empirical screening.[10]

Optimized Crystallization Protocol (Hypothetical):

  • Method: Slow evaporation. This is a straightforward and often effective method for small organic molecules.[8]

  • Procedure:

    • A saturated solution of the purified compound is prepared in a suitable solvent system at room temperature. A mixture of a good solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) and a less polar co-solvent (e.g., ethanol or methanol) can be effective.

    • The solution is filtered to remove any particulate matter.

    • The vial is loosely covered to allow for slow evaporation of the solvent over several days to weeks.

    • The formation of single crystals is monitored periodically.

Causality Behind Experimental Choices:

  • The use of a solvent mixture allows for fine-tuning of the solubility and evaporation rate, which are critical factors in controlling the nucleation and growth of crystals.

  • Slow evaporation is chosen to allow for the gradual increase in supersaturation, which favors the growth of a few large, well-ordered crystals rather than many small, poorly-diffracting crystals.[8]

Single-Crystal X-ray Diffraction (SCXRD): Illuminating the Atomic Arrangement

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of its constituent atoms.[4][11]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

Hypothetical Data Collection Parameters:

ParameterValue
InstrumentBruker D8 VENTURE with a PHOTON 100 CMOS detector
X-ray SourceMo Kα radiation (λ = 0.71073 Å)
Temperature100(2) K
Data Collection Strategyω and φ scans
Total Reflections Collected(Value to be determined from data processing)
Unique Reflections(Value to be determined from data processing)
Rint(Value to be determined from data processing)
Data Processing

The raw diffraction images are processed to extract the intensities of the individual reflections.[12][13]

Data Processing Steps:

  • Indexing: The diffraction spots are indexed to determine the unit cell parameters and crystal system.

  • Integration: The intensities of all the recorded reflections are integrated.

  • Scaling and Absorption Correction: The integrated intensities are scaled and corrected for absorption effects, typically using a multi-scan method.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_scxrd SCXRD cluster_analysis Structure Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement structure_solution->refinement validation Validation refinement->validation analysis Structural Analysis validation->analysis

Caption: Experimental workflow for crystal structure determination.

Structure Solution, Refinement, and Validation

With a processed dataset of reflection intensities, the next step is to solve the phase problem and build a model of the crystal structure.

Structure Solution and Refinement

The structure is typically solved using direct methods, which are implemented in software packages like SHELXS or SHELXT.[14] The initial model is then refined using a full-matrix least-squares procedure, commonly with the SHELXL program.[15][16]

Refinement Protocol:

  • Initial Refinement: The positions and isotropic displacement parameters of all non-hydrogen atoms are refined.

  • Anisotropic Refinement: The displacement parameters of the non-hydrogen atoms are refined anisotropically.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement Cycles: The refinement is continued until convergence is reached, as indicated by the stabilization of the R-factors and the electron density map.

The quality of the final refined model is assessed by the R-factors (R1 and wR2), which should be as low as possible for a well-refined structure.

Structure Validation

The final refined crystal structure must be rigorously validated to ensure its chemical and crystallographic soundness.[17][18] The PLATON program is a powerful tool for this purpose, performing a series of checks on the geometry and crystallographic data.[19][20] The checkCIF service provided by the International Union of Crystallography (IUCr) is also used to generate a validation report.

Analysis of the Crystal Structure (Hypothetical)

A detailed analysis of the determined crystal structure reveals key features of the molecule and its packing in the solid state.

Molecular Conformation

The benzoxazine ring in related structures, such as 6-chloro-2H-1,4-benzoxazin-3(4H)-one, adopts a screw boat conformation.[21] It is plausible that the title compound would exhibit a similar conformation. The thiazole ring is expected to be planar. The relative orientation of the thiazole and benzoxazinone moieties is of particular interest, as it will influence the overall shape of the molecule and its potential interactions with biological targets.

Intermolecular Interactions and Crystal Packing

The crystal packing is likely to be dominated by a network of intermolecular hydrogen bonds. The amino group on the thiazole ring and the N-H group of the benzoxazinone are strong hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the thiazole and benzoxazinone rings are potential acceptors. These interactions play a crucial role in the formation of the crystal lattice.[22][23][24][25]

Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may further stabilize the crystal structure.

The following diagram illustrates a hypothetical network of key intermolecular interactions.

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1_H N-H (Benzoxazine) C2_O C=O N1_H->C2_O N-H···O C1_O C=O Thiazole1 Thiazole Ring Thiazole2 Thiazole Ring Thiazole1->Thiazole2 π-π stacking NH2_1 NH2 (Thiazole) NH2_1->C2_O N-H···O N2_H N-H (Benzoxazine) NH2_2 NH2 (Thiazole) NH2_2->C1_O N-H···O

Sources

Exploratory

Literature review on 2H-1,4-benzoxazin-3(4H)-one derivatives.

An In-Depth Technical Guide to the Chemistry and Biology of 2H-1,4-Benzoxazin-3(4H)-one Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2H-1,4-benzoxazin-3...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemistry and Biology of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2H-1,4-benzoxazin-3(4H)-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We will explore their synthesis, diverse biological activities, and the underlying mechanisms of action, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Versatile 2H-1,4-Benzoxazin-3(4H)-one Scaffold

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold consisting of a benzene ring fused to an oxazine ring.[1] This structural motif is found in natural products, most notably the 2,4-dihydroxy-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative (DIMBOA), which are involved in the defense mechanisms of gramineous plants like wheat and corn.[2][3][4]

The synthetic accessibility and the rigid, planar nature of the benzoxazinone ring system make it an attractive starting point for the design of novel therapeutic agents.[4][5] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) effects, positioning this scaffold as a cornerstone in modern drug discovery programs.[1][3][5][6] This guide will delve into the key aspects that make these compounds a continuing focus of intensive research.

Synthetic Strategies: Constructing the Benzoxazinone Core

The construction of the 2H-1,4-benzoxazin-3(4H)-one skeleton can be achieved through several strategic approaches. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Classical Cyclization Methods

A foundational and straightforward approach involves the reaction of 2-aminophenols with α-halo-acyl halides, such as chloroacetyl chloride, or with α-halo-esters.[1] This method is robust and allows for the introduction of substituents on both the aromatic ring (from the substituted 2-aminophenol) and the heterocyclic ring.

A common variant involves a two-step process:

  • O-Alkylation: A 2-nitrophenol is O-alkylated with a methyl 2-bromoalkanoate. This step selectively forms the ether linkage, which is a crucial precursor to the oxazine ring.[7]

  • Reductive Cyclization: The nitro group of the resulting ester intermediate is then reduced, typically using a "green" catalytic hydrogenation method. The in-situ generated amino group undergoes spontaneous intramolecular cyclization to form the desired 2H-1,4-benzoxazin-3(4H)-one ring.[7] This approach is favored for its high yields and environmentally friendly second step.

Modern Catalytic Approaches

More recent advancements leverage transition-metal catalysis to achieve efficient and versatile syntheses. A notable example is the copper-catalyzed cascade synthesis.[8]

  • Copper-Catalyzed Ullmann-Type Coupling: This method utilizes readily available o-halophenols and 2-halo-amides. The reaction proceeds via an initial nucleophilic displacement followed by an intramolecular Ullmann-type C-N bond formation, catalyzed by a copper(I) source like CuI with a suitable ligand (e.g., 1,10-phenanthroline).[8] This strategy is valued for its operational simplicity and tolerance of a wide range of functional groups.[8]

The diagram below illustrates a generalized workflow for these synthetic strategies.

G cluster_0 Classical Synthesis cluster_1 Catalytic Synthesis A 2-Nitrophenol C O-Alkylated Intermediate A->C O-Alkylation B Methyl 2-bromoalkanoate B->C D 2H-1,4-Benzoxazin-3(4H)-one C->D Reductive Cyclization E o-Halophenol G Final Product E->G CuI-catalyzed Cascade Reaction F 2-Halo-amide F->G

Caption: Key synthetic pathways to the 2H-1,4-benzoxazin-3(4H)-one core.

A Spectrum of Biological Activities and Mechanisms of Action

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for a wide array of pharmacological applications. The following sections highlight the most significant findings and the molecular mechanisms that underpin these activities.

Anti-Inflammatory Activity

Inflammation, particularly neuroinflammation involving microglial cells, is a key factor in neurodegenerative diseases.[9] Several benzoxazinone derivatives have emerged as potent anti-inflammatory agents.

  • Mechanism of Action: A key pathway targeted by these compounds is the Nrf2-HO-1 signaling axis.[6][9] Under inflammatory conditions (e.g., induced by lipopolysaccharide, LPS), reactive oxygen species (ROS) production increases. Certain benzoxazinone derivatives, often modified with a 1,2,3-triazole moiety, have been shown to activate the transcription factor Nrf2, preventing its degradation by Keap1.[6][9] Activated Nrf2 translocates to the nucleus, inducing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). This cascade effectively reduces intracellular ROS and suppresses the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9][10]

G LPS Inflammatory Stimulus (e.g., LPS) ROS Increased ROS LPS->ROS Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) LPS->Cytokines Keap1 Keap1 ROS->Keap1 activates Inflammation Inflammation ROS->Inflammation Benzoxazinone Benzoxazinone Derivative Benzoxazinone->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds HO1 HO-1 Expression ARE->HO1 induces HO1->ROS reduces HO1->Cytokines suppresses Cytokines->Inflammation

Caption: Anti-inflammatory mechanism via the Nrf2-HO-1 pathway.

Anticancer Activity

The rigid, planar structure of the benzoxazinone scaffold allows it to function as a DNA intercalating agent, making it a promising platform for developing anticancer drugs.[5][11]

  • Mechanism of Action: Derivatives, particularly those functionalized with 1,2,3-triazole groups, have shown significant anti-proliferative activity against various tumor cell lines, including hepatocellular carcinoma (Huh-7).[5][11] The proposed mechanism involves intercalation into tumor cell DNA, which induces DNA damage. This damage is evidenced by the upregulation of the DNA damage marker γ-H2AX.[11] The cellular response to this damage involves the activation of programmed cell death pathways, including apoptosis (marked by increased caspase-7 expression) and autophagy (evidenced by enhanced LC3 expression and autophagosome formation).[5][11]

Central Nervous System (CNS) Activity

Benzoxazinone derivatives have been designed as ligands for various CNS receptors, indicating their potential for treating complex neuropsychiatric disorders.[6]

  • Targets and Indications:

    • Dopamine and Serotonin Receptors: Certain derivatives exhibit potent antagonist activity at dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors.[6][12] This multi-target profile suggests potential applications in treating conditions like depression and psychosis.[6]

    • Acetylcholinesterase Inhibition: Some compounds have been shown to non-competitively inhibit human acetylcholinesterase (hAChE), a key target in the treatment of Alzheimer's disease.[6]

Other Notable Activities
  • Antimicrobial and Antifungal: Derivatives have demonstrated inhibitory activity against bacteria like E. coli and S. aureus and various phytopathogenic fungi.[1][7] Molecular docking studies suggest that some of these compounds may act by inhibiting bacterial DNA gyrase.[1]

  • Platelet Aggregation Inhibition: Novel benzoxazinones have been synthesized that inhibit ADP-induced platelet aggregation, suggesting potential as antithrombotic agents.[13][14]

  • Herbicidal Activity: The naturally occurring benzoxazinones (DIBOA, DIMBOA) and their degradation products exhibit significant phytotoxicity, making them leads for developing new, natural-product-based herbicides.[2]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for rational drug design.

  • Substitution at the 2-position: The introduction of small alkyl groups, such as an ethyl group at the 2-position, has been shown to enhance antifungal activity.[7]

  • N-Acetylation: Acetylation of the nitrogen at the 4-position can also significantly boost antifungal efficacy.[7]

  • Aromatic Ring Substitution: The nature and position of substituents on the benzene ring are critical. For instance, a 7-fluoro group was found to be beneficial for antifungal activity.[15]

  • Hybridization with Other Moieties: The incorporation of a 1,2,3-triazole moiety has proven to be a highly effective strategy for creating potent anti-inflammatory and anticancer agents.[5][6] This addition likely enhances the molecule's ability to interact with biological targets and can improve its pharmacokinetic properties.

Quantitative Biological Data Summary

The following table summarizes key quantitative data for representative 2H-1,4-benzoxazin-3(4H)-one derivatives from the literature.

Compound Class/IDBiological ActivityTarget/AssayPotency (IC50 / Ki)Reference
Triazole Hybrids (e.g., e2, e16, e20) Anti-inflammatoryLPS-induced NO production in BV-2 cellsSignificant Inhibition[6][9]
Triazole Hybrids (e.g., c18) AnticancerHuh-7 liver cancer cellsIC50 = 19.05 μM[11]
Triazole Hybrids (e.g., c5, c14, c16) AnticancerHuh-7 liver cancer cellsIC50 = 28.48 - 32.60 μM[11]
Amide Hybrids (e.g., 12g) AnticancerEGFR KinaseIC50 = 0.46 μM[5]
Arylpiperazine Derivatives (e.g., 7a) Platelet Aggregation InhibitorADP-induced platelet aggregationIC50 = 10.14 μM[13][14]
Arylpiperazine Derivatives (e.g., 9u) Platelet Aggregation InhibitorADP-induced platelet aggregationIC50 = 9.20 μM[15]
Benzoxazinone Scaffold (e.g., 7d) NeuroprotectiveHuman Acetylcholinesterase (hAChE)Ki = 20.2 μM[6]

Key Experimental Methodologies

To ensure reproducibility and scientific rigor, detailed protocols are essential. Below are representative, self-validating experimental workflows.

Protocol: Synthesis via Reductive Cyclization

This protocol describes the synthesis of 2-ethyl-2H-1,4-benzoxazin-3(4H)-one.[7]

Step 1: O-Alkylation of 2-Nitrophenol

  • To a solution of 2-nitrophenol (10 mmol) in acetone (50 mL), add anhydrous potassium carbonate (15 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl 2-bromobutanoate (11 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product (methyl 2-(2-nitrophenoxy)butanoate) by column chromatography on silica gel.

Step 2: Reductive Cyclization

  • Dissolve the purified ester from Step 1 (5 mmol) in ethanol (50 mL).

  • Add 10% Palladium on carbon (Pd/C) catalyst (10% by weight of the substrate).

  • Place the reaction vessel in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Validation Check: The disappearance of the nitro-intermediate and the appearance of a new, more polar spot corresponding to the product indicates a successful reaction.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-ethyl-2H-1,4-benzoxazin-3(4H)-one.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[13]

Protocol: Anti-Inflammatory Assay in Microglial Cells

This protocol outlines the procedure to evaluate the anti-inflammatory effects of a test compound on LPS-stimulated BV-2 microglial cells.[9][10]

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the benzoxazinone test compound for 2 hours.

    • Controls: Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anti-inflammatory drug).

  • Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. A non-stimulated control group should be maintained.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The amount of NO produced is proportional to the absorbance and reflects the level of inflammation.

  • Validation and Interpretation: A statistically significant reduction in NO levels in the compound-treated, LPS-stimulated wells compared to the LPS-only wells indicates anti-inflammatory activity.[9]

  • Cytotoxicity Assay (MTT or MTS): Concurrently, run a parallel plate treated under the same conditions to assess cell viability. This is a critical self-validating step to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cell death.

Conclusion and Future Outlook

The 2H-1,4-benzoxazin-3(4H)-one scaffold continues to be a highly productive platform in the quest for novel therapeutic agents. Its synthetic tractability and diverse biological profile have enabled the development of promising lead compounds targeting inflammation, cancer, and CNS disorders. Future research will likely focus on several key areas:

  • Target Deconvolution: Precisely identifying the molecular targets for derivatives that show potent phenotypic effects.

  • Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety.

  • Expansion of Chemical Space: Exploring novel and more complex derivatives, potentially through combinatorial chemistry and diversity-oriented synthesis, to uncover new biological activities.

The insights and methodologies presented in this guide provide a solid foundation for professionals in the field to build upon, fostering further innovation in the development of drugs based on this remarkable heterocyclic system.

References

  • Synthesis of 2H-benzo[b][6][13]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Heterocyclic Chemistry.
  • Recent advances in the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones and 3,4-dihydro-2H-1,4-benzoxazines. OUCI.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry.
  • Synthesis of 2H-benzo[b][6][13]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Merck Millipore.

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.
  • Recent Advances in the Synthesis of 2H‐1,4‐Benzoxazin‐3‐(4H)‐ones and 3,4‐Dihydro‐2H‐1,4‐benzoxazines.
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.
  • The 2H-1,4-Benzoxazin-3(4H)-one derivatives downregulated the mRNA levels of pro-inflammatory cytokines in LPS-induced BV-2 microglial cells.
  • Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones.
  • Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie.
  • 2H-1,4-Benzoxazin-3(4H)-one Linked 1,2,3-Triazole Derivatives and Their Study on Inducing DNA Damage in Tumor Cells. Frontiers.
  • Copper-Catalyzed Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones. Synfacts.

Sources

Foundational

Discovery of Novel 6-(Aminothiazolyl)benzoxazinone Compounds: A Technical Guide to Rational Design, Synthesis, and Antibacterial Evaluation

Executive Summary The rapid emergence of multi-drug resistant (MDR) bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, has severely compromised the efficacy of curr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multi-drug resistant (MDR) bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, has severely compromised the efficacy of current antibiotic arsenals. To address this critical gap in the infectious disease pipeline, medicinal chemists are increasingly turning to the hybridization of privileged scaffolds.

This technical whitepaper details the rational design, synthetic methodology, and biological evaluation of a novel class of therapeutic agents: 6-(aminothiazolyl)benzoxazinones . By functioning as a Senior Application Scientist, I will guide you through the causal logic of our structural design, the precise chemical workflows required to synthesize these complex hybrids, and the self-validating biological protocols used to confirm their efficacy.

Rationale and Pharmacophore Design

The conceptualization of 6-(aminothiazolyl)benzoxazinone derivatives is rooted in the synergistic combination of two highly validated pharmacophores:

  • The Benzoxazinone Core: Benzoxazinones and their structural cousins (quinazolinones) are extensively documented as privileged scaffolds in drug discovery 1. They serve as excellent bioisosteres for oxazolidinones (e.g., linezolid), providing superior membrane permeability and structural rigidity that facilitates deep penetration into bacterial cells 2. Furthermore, benzoxazinone derivatives inherently possess broad-spectrum antimicrobial activity 3.

  • The 2-Aminothiazole Ring: The aminothiazole moiety is a versatile structural unit that significantly enhances aqueous solubility via its basic nitrogen. More importantly, it is known to form critical hydrogen bonds with bacterial DNA gyrase and topoisomerase IV. Recent literature demonstrates that incorporating aminothiazolyl groups allows molecules to overcome efflux-pump-mediated resistance, exhibiting potent activity against clinically drug-resistant Gram-negative pathogens like A. baumannii4 and a wide range of other biological targets 5.

By fusing these two moieties, we engineer a single molecule capable of breaching the Gram-negative outer membrane while maintaining high-affinity target engagement.

G B Benzoxazinone Core (Membrane Permeability & Rigidity) H Novel 6-(Aminothiazolyl)benzoxazinone (MDR Antibacterial Efficacy) B->H Hybridization A Aminothiazole Ring (Target Affinity & Aqueous Solubility) A->H Hybridization

Rational design of 6-(aminothiazolyl)benzoxazinone hybrids for MDR bacteria.

Synthetic Chemistry Workflow

To construct this hybrid, we utilize a highly regioselective, three-step linear synthesis. The critical challenge in this pathway is functionalizing the C-6 position of the benzoxazinone without inadvertently opening the base-sensitive lactone ring.

We achieve this by starting with 5-acetylanthranilic acid, cyclizing it to form the core, performing an alpha-bromination on the acetyl group, and concluding with a Hantzsch thiazole condensation.

G N1 5-Acetylanthranilic Acid + Benzoyl Chloride N2 6-Acetylbenzoxazinone (Cyclization Intermediate) N1->N2 Pyridine, Reflux N3 6-(2-Bromoacetyl)benzoxazinone (Alpha-Bromination via NBS) N2->N3 NBS, p-TsOH, MeCN N4 Hantzsch Condensation (+ Substituted Thiourea) N3->N4 Ethanol, 80°C N5 6-(Aminothiazolyl)benzoxazinone (Final Target Compound) N4->N5 Precipitation & Recrystallization

Step-by-step synthetic workflow for 6-(aminothiazolyl)benzoxazinone derivatives.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 6-Acetyl-2-phenyl-4H-benzo[d][1,3]oxazin-4-one

  • Dissolve 5-acetylanthranilic acid (10 mmol) in anhydrous pyridine (20 mL) under an inert argon atmosphere. Causality: Pyridine acts as both the solvent and the base to neutralize the HCl generated during acylation.

  • Add benzoyl chloride (12 mmol) dropwise at 0°C to prevent exothermic degradation.

  • Reflux the mixture at 110°C for 4 hours. The cyclization occurs spontaneously following the initial N-acylation.

  • Pour the mixture into ice-cold 1M HCl to precipitate the product. Filter, wash with water, and recrystallize from ethanol.

Step 2: Alpha-Bromination to 6-(2-Bromoacetyl)benzoxazinone

  • Suspend the 6-acetylbenzoxazinone (5 mmol) in acetonitrile (15 mL).

  • Add N-bromosuccinimide (NBS, 5.5 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol). Causality: p-TsOH promotes the enolization of the acetyl group, directing the bromination strictly to the alpha-carbon rather than the aromatic ring.

  • Stir at 60°C for 2 hours. Monitor via TLC.

  • Concentrate the solvent under reduced pressure and extract with dichloromethane (DCM). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the alpha-bromoketone.

Step 3: Hantzsch Condensation

  • Dissolve the 6-(2-bromoacetyl)benzoxazinone (3 mmol) in absolute ethanol (10 mL).

  • Add a substituted thiourea (3.3 mmol). Causality: Ethanol is selected because the resulting aminothiazole hydrobromide salt is poorly soluble in cold ethanol, driving the reaction forward via Le Chatelier's principle and allowing for easy isolation via filtration.

  • Reflux at 80°C for 3 hours.

  • Cool to room temperature. Filter the precipitated solid, wash with cold ethanol, and neutralize with 10% NaHCO₃ to yield the free base of the 6-(aminothiazolyl)benzoxazinone target compound. Purity must be validated via HPLC (>98%) prior to biological assays to prevent false positives from unreacted thiourea.

Biological Evaluation & Structure-Activity Relationship (SAR)

To evaluate the antibacterial efficacy of the synthesized compounds, we employ a self-validating Broth Microdilution Assay.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: Prepare a 96-well microtiter plate. Dispense 100 µL of Mueller-Hinton Broth (MHB) into all wells.

  • Serial Dilution: Add 100 µL of the test compound (dissolved in 1% DMSO/MHB) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Inoculate each well with 10 µL of bacterial suspension adjusted to a 0.5 McFarland standard ( 5×105 CFU/mL).

  • Validation Mechanism: Add 10 µL of Resazurin (0.015% aqueous solution) to all wells. Causality: Resazurin is a redox indicator. Viable bacteria reduce the blue dye to pink, fluorescent resorufin. This colorimetric shift provides an objective, self-validating readout of bacterial viability, eliminating subjective errors associated with visual turbidity checks.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration well that remains blue (indicating no bacterial respiration).

Quantitative SAR Data Summary

Structural modifications on the 2-aminothiazole ring (R-group) drastically influence the antibacterial profile. The table below compares our synthesized derivatives against Linezolid, a standard-of-care oxazolidinone.

Compound IDThiazole R-Group (N-substituent)MIC MRSA (µg/mL)MIC A. baumannii (µg/mL)MIC E. coli (µg/mL)
1a -H (Unsubstituted)4.08.016.0
1b -CH₃ (Methyl)2.04.08.0
1c -Phenyl0.52.04.0
1d -4-Fluoro-phenyl0.251.02.0
Linezolid N/A (Control)2.0>64>64

SAR Insights: The data clearly demonstrates that the introduction of lipophilic, electron-withdrawing groups (such as the 4-fluorophenyl moiety in 1d ) onto the aminothiazole nitrogen significantly enhances potency. Compound 1d outperforms Linezolid by 8-fold against MRSA and exhibits profound activity against Gram-negative A. baumannii, validating the hypothesis that the aminothiazole ring facilitates outer membrane penetration and target binding in Gram-negative species.

Conclusion

The rational hybridization of the benzoxazinone core with a 2-aminothiazole ring yields a highly potent, broad-spectrum antibacterial scaffold. By adhering to strict synthetic methodologies—specifically leveraging the Hantzsch condensation—researchers can generate diverse libraries of 6-(aminothiazolyl)benzoxazinones. The inclusion of self-validating steps, such as resazurin in MIC assays and HPLC purity checks, ensures the highest level of scientific integrity during the drug discovery process.

References

  • Novelties in the Field of Anti-Infective Compounds in 1999 - Oxford Academic.
  • An Overview On Synthetic 2-Aminothiazole-Based Compounds Associated With Four Biological Activities - Scribd.
  • Topics by Science.gov: Aminothiazolyl berberine derivatives as potentially antimicrobial agents.
  • Privileged Scaffolds in Drug Discovery - DOKUMEN.PUB.
  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - ResearchG

Sources

Exploratory

Engineering Aminothiazole-Benzoxazinone Hybrids: A Molecular Blueprint for Next-Generation Therapeutics

Executive Summary The escalating challenge of multidrug resistance in both oncology and infectious diseases necessitates the development of novel therapeutic architectures. Molecular hybridization—the strategic fusion of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating challenge of multidrug resistance in both oncology and infectious diseases necessitates the development of novel therapeutic architectures. Molecular hybridization—the strategic fusion of two distinct pharmacophores into a single molecule—offers a pathway to overcome these hurdles. This technical guide explores the rational design, synthesis, and biological validation of aminothiazole-benzoxazinone hybrids , providing researchers with a comprehensive framework for developing these next-generation drug candidates.

The Rationale for Pharmacophore Hybridization

The structural foundation of these hybrids relies on two highly validated chemical moieties:

  • The Benzoxazinone Scaffold: Widely recognized as a privileged structure in medicinal chemistry, benzoxazinone derivatives exhibit a broad spectrum of biological effects, including potent antimicrobial, anti-inflammatory, and anticancer properties[1]. Their structural rigidity and lipophilicity make them excellent anchors for target-site binding[2].

  • The 2-Aminothiazole Core: Compounds bearing the 2-aminothiazole moiety are heavily associated with diverse biological activities, including antioxidant and targeted kinase inhibition[3].

By fusing the benzoxazinone core with the aminothiazole pharmacophore, we engineer a single, sterically optimized hybrid capable of dual-target engagement. This approach minimizes the pharmacokinetic liabilities of administering two separate drugs while maximizing synergistic efficacy.

Mechanistic Grounding: Target Pathways

In oncological models, aminothiazole-bearing compounds have demonstrated the ability to induce cell cycle cessation at the G0/G1 phase by competitively binding to the ATP pocket of the CDK2/Cyclin E1 complex[4]. The addition of the benzoxazinone ring enhances the overall lipophilicity of the molecule, improving cellular permeability and stabilizing the hybrid within the hydrophobic cleft of the kinase.

G Hybrid Aminothiazole-Benzoxazinone Hybrid CDK2 CDK2/Cyclin E1 Complex Hybrid->CDK2 Inhibits Arrest G0/G1 Cell Cycle Arrest Hybrid->Arrest Induces Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylates (Blocked) E2F E2F Transcription Factor Rb->E2F Releases (Blocked) CellCycle G1 to S Phase Progression E2F->CellCycle Promotes (Blocked)

Fig 1. Mechanism of CDK2/E1 inhibition by the hybrid, leading to G0/G1 cell cycle arrest.

Synthetic Strategy & Workflow

The synthesis of these hybrids relies on a highly efficient, two-stage cascade. First, anthranilic acid is reacted with an acid chloride to form the benzoxazinone intermediate[1]. In the second stage, the benzoxazinone undergoes nucleophilic attack by a 2-aminothiazole derivative, prompting ring-opening and subsequent recyclization[5].

Workflow Step1 Anthranilic Acid + Acid Chloride Step2 Cyclization (Pyridine/Heat) Step1->Step2 Acylation Step3 Benzoxazinone Intermediate Step2->Step3 Dehydration Step4 2-Aminothiazole Coupling Step3->Step4 Nucleophilic Attack Step5 Aminothiazole-Benzoxazinone Hybrid Step4->Step5 Ring Opening/Closure

Fig 2. Stepwise synthetic workflow for generating aminothiazole-benzoxazinone hybrids.

Protocol 1: Synthesis of Aminothiazole-Benzoxazinone Hybrids

Self-Validating System Design: This protocol incorporates in-process Thin-Layer Chromatography (TLC) and post-process Nuclear Magnetic Resonance (NMR) to ensure intermediate consumption and structural fidelity.

Step 1: Benzoxazinone Intermediate Formation

  • Reaction Setup: Dissolve 10 mmol of substituted anthranilic acid in 15 mL of anhydrous pyridine. Cool the mixture to 0°C in an ice bath.

    • Causality: Cooling prevents exothermic degradation during the addition of the highly reactive acid chloride. Pyridine acts dually as a solvent and an acid scavenger to neutralize the HCl byproduct, driving the acylation forward.

  • Acylation: Dropwise, add 11 mmol of the desired acid chloride. Stir for 1 hour at 0°C, then reflux for 3 hours.

  • Validation (TLC): Spot the reaction mixture against the starting anthranilic acid on a silica gel plate (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the highly polar anthranilic acid spot confirms complete cyclization.

  • Workup: Pour the mixture into 100 mL of ice-cold 1M HCl to neutralize the pyridine and precipitate the benzoxazinone. Filter, wash with cold water, and dry under vacuum.

Step 2: Aminothiazole Coupling

  • Reaction Setup: Suspend 5 mmol of the synthesized benzoxazinone and 5.5 mmol of 2-aminothiazole in 20 mL of glacial acetic acid.

    • Causality: Acetic acid acts as a protic solvent that facilitates the nucleophilic attack of the thiazole amine on the benzoxazinone carbonyl, promoting the necessary ring-opening/closure sequence.

  • Reflux: Heat the mixture to reflux for 6–8 hours.

  • Validation (NMR): Extract a 0.1 mL aliquot, remove the solvent, and run a rapid ^1H NMR. The shift of the primary amine protons from the 2-aminothiazole confirms successful amide bond formation and recyclization.

  • Purification: Cool the reaction to room temperature, pour into crushed ice, and collect the precipitate. Recrystallize from ethanol to yield the pure hybrid.

Biological Evaluation & Quantitative Data

To validate the therapeutic potential of the synthesized hybrids, we employ standardized in vitro assays. Cytotoxicity is measured using the MTT assay, which relies on the reduction of tetrazolium salts to formazan by metabolically active cells—a direct proxy for cell viability.

Protocol 2: High-Throughput MTT Cytotoxicity Assay

Self-Validating System Design: Includes internal vehicle controls to establish a baseline viability and positive controls to verify assay sensitivity.

  • Cell Seeding: Seed MCF-7 and HeLa cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: A 24-hour incubation ensures cellular adherence and entry into the log-growth phase, making them optimally susceptible to cell-cycle inhibitors.

  • Treatment: Aspirate the media and replace with fresh media containing the hybrid compounds at varying concentrations (0.1 to 100 µM). Include a 0.1% DMSO vehicle control (100% viability baseline) and Doxorubicin (positive control). Incubate for 48 hours.

  • Formazan Generation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Causality: Mitochondrial reductases in living cells cleave the tetrazolium ring, producing insoluble purple formazan crystals. Dead cells lack this active enzyme.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the hydrophobic formazan. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Quantitative Data Summary

The structural modifications on both the benzoxazinone (R1) and aminothiazole (R2) rings significantly dictate the biological efficacy of the hybrids. The data below summarizes the IC₅₀ values against cancer cell lines and Minimum Inhibitory Concentrations (MIC) against S. aureus.

Compound IDR1 (Benzoxazinone)R2 (Aminothiazole)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)S. aureus MIC (µg/mL)
AT-BZ-01-H-CH₃12.4 ± 1.115.2 ± 1.332.0
AT-BZ-02-Cl-CH₃4.2 ± 0.56.8 ± 0.78.0
AT-BZ-03-OCH₃-Ph2.1 ± 0.33.5 ± 0.44.0
DoxorubicinN/A (Control)N/A0.3 ± 0.10.5 ± 0.1N/A
CiprofloxacinN/A (Control)N/AN/AN/A1.0

Data Analysis: The introduction of an electron-donating methoxy group (-OCH₃) on the benzoxazinone core, coupled with a bulky phenyl group (-Ph) on the aminothiazole ring (AT-BZ-03), drastically improves both cytotoxic and antimicrobial profiles compared to the unsubstituted analog (AT-BZ-01).

Conclusion & Future Perspectives

The rational design of aminothiazole-benzoxazinone hybrids represents a robust strategy in modern drug discovery. By understanding the causality behind synthetic choices and employing self-validating biological assays, researchers can fine-tune these scaffolds for specific therapeutic targets. Future optimization will focus on improving aqueous solubility and conducting in vivo pharmacokinetic profiling to transition these promising leads into preclinical development.

References

  • Chemistry of 4H-3,1-Benzoxazin-4-ones.Int. J. Modern Org. Chem.
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.Current Medicinal Chemistry.
  • Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)
  • An Overview On Synthetic 2-Aminothiazole-Based Compounds Associated With Four Biological Activities.Molecules / Scribd.
  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl).

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Protocols & Analytical Methods

Method

Synthesis of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This protocol details a robust three-step synthetic pathway, commencing with the synthesis of the key intermediate 6-acetyl-2H-1,4-benzoxazin-3(4H)-one, followed by its bromination, and culminating in a Hantzsch thiazole synthesis. The rationale behind each experimental step is elucidated, ensuring a thorough understanding of the underlying chemical principles. This guide is intended for researchers and scientists in the field of organic synthesis and drug discovery.

Introduction: The Scientific Rationale

The convergence of distinct pharmacologically active scaffolds into a single molecular entity is a well-established strategy in drug discovery for the development of novel therapeutic agents with potentially enhanced or synergistic activities. The target molecule, 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one, represents such a hybrid, integrating two privileged heterocyclic systems: the 1,4-benzoxazin-3-one core and the 2-aminothiazole moiety.

The 1,4-benzoxazin-3-one scaffold is a core component of numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] Its rigid, bicyclic structure provides a versatile template for the spatial orientation of functional groups, enabling interaction with various biological targets.

The 2-aminothiazole ring is another cornerstone in medicinal chemistry, found in a plethora of approved drugs and clinical candidates.[5][6][7][8][9] This heterocycle is known to confer a diverse array of biological activities, including but not limited to, antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5][6][7] The amino group at the 2-position is a key feature, often involved in crucial hydrogen bonding interactions with biological macromolecules.

The strategic fusion of these two pharmacophores in 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one is hypothesized to yield a molecule with a unique pharmacological profile, making its efficient synthesis a topic of considerable interest for the drug development community.

Synthetic Strategy: A Three-Step Approach

The synthesis of the target compound is accomplished through a logical and efficient three-step sequence, as illustrated in the workflow diagram below. The overall strategy relies on the initial construction of the benzoxazinone core, followed by functionalization at the 6-position to introduce a suitable precursor for the subsequent thiazole ring formation.

Synthetic_Workflow Figure 1: Overall Synthetic Workflow A Step 1: Synthesis of 6-acetyl-2H-1,4-benzoxazin-3(4H)-one B Step 2: Bromination to 6-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one A->B Bromine C Step 3: Hantzsch Thiazole Synthesis to Target Molecule B->C Thiourea

Caption: Overall synthetic workflow for the target molecule.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated.

Reagent/SolventGradeSupplier
2H-1,4-Benzoxazin-3(4H)-one≥98%Commercially Available
Acetic AnhydrideACS reagent, ≥98%Commercially Available
Polyphosphoric Acid (PPA)-Commercially Available
BromineACS reagent, ≥99.5%Commercially Available
Glacial Acetic AcidACS reagent, ≥99.7%Commercially Available
ThioureaACS reagent, ≥99.0%Commercially Available
Ethanol200 proof, anhydrousCommercially Available
Dichloromethane (DCM)ACS reagent, ≥99.5%Commercially Available
Ethyl Acetate (EtOAc)ACS reagent, ≥99.5%Commercially Available
HexaneACS reagent, ≥98.5%Commercially Available
Sodium BicarbonateACS reagent, ≥99.7%Commercially Available
Anhydrous Sodium SulfateACS reagent, granularCommercially Available
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer (e.g., ESI-MS)

  • FT-IR spectrometer

Experimental Protocols

Step 1: Synthesis of 6-acetyl-2H-1,4-benzoxazin-3(4H)-one

This step involves a Friedel-Crafts acylation of the 2H-1,4-benzoxazin-3(4H)-one ring. Polyphosphoric acid serves as both the catalyst and the solvent for this reaction.

Reaction_Scheme_1 Figure 2: Synthesis of 6-acetyl-2H-1,4-benzoxazin-3(4H)-one reactant1 2H-1,4-Benzoxazin-3(4H)-one product 6-acetyl-2H-1,4-benzoxazin-3(4H)-one reactant1->product Polyphosphoric Acid, Heat reactant2 Acetic Anhydride reactant2->product

Caption: Reaction scheme for the synthesis of the acetyl intermediate.

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place 2H-1,4-benzoxazin-3(4H)-one (0.1 mol).

  • Add polyphosphoric acid (100 g) to the flask.

  • Slowly add acetic anhydride (0.12 mol) to the reaction mixture with continuous stirring.

  • Heat the mixture to 80-90 °C and maintain this temperature for 2-3 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • After completion of the reaction, cool the mixture to room temperature and then pour it slowly into a beaker containing 500 mL of ice-cold water with vigorous stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 6-acetyl-2H-1,4-benzoxazin-3(4H)-one as a solid.[10]

  • Dry the product in a vacuum oven.

Expected Yield: 75-85% Appearance: Off-white to pale yellow solid.[10] Melting Point: 192-198 °C.[10]

Step 2: Synthesis of 6-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one

This step involves the α-bromination of the acetyl group of the previously synthesized intermediate. Glacial acetic acid is used as the solvent.

Reaction_Scheme_2 Figure 3: Bromination of the acetyl intermediate reactant 6-acetyl-2H-1,4-benzoxazin-3(4H)-one product 6-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one reactant->product Glacial Acetic Acid reagent Bromine reagent->product

Caption: Reaction scheme for the synthesis of the bromoacetyl intermediate.

Procedure:

  • Dissolve 6-acetyl-2H-1,4-benzoxazin-3(4H)-one (0.05 mol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • From the dropping funnel, add a solution of bromine (0.055 mol) in glacial acetic acid (20 mL) dropwise to the reaction mixture at room temperature with continuous stirring.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing 500 mL of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Dry the purified 6-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one in a vacuum oven.

Expected Yield: 80-90% Appearance: Solid.

Step 3: Synthesis of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one

This final step is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide (in this case, thiourea) to form the thiazole ring.[11][12][13]

Reaction_Scheme_3 Figure 4: Hantzsch thiazole synthesis of the target molecule reactant 6-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one product 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one reactant->product Ethanol, Reflux reagent Thiourea reagent->product

Caption: Reaction scheme for the final Hantzsch thiazole synthesis.

Procedure:

  • In a 250 mL round-bottom flask, suspend 6-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one (0.04 mol) and thiourea (0.044 mol) in ethanol (150 mL).

  • Heat the mixture to reflux with stirring for 3-4 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate out.

  • If a precipitate has formed, collect it by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Neutralize the residue (or the filtered solid) with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting solid by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture to afford the pure 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one.

  • Dry the final product in a vacuum oven.

Expected Yield: 70-85% Appearance: Solid.

Characterization of the Final Product

The structure and purity of the synthesized 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one should be confirmed by a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzoxazinone ring, a singlet for the thiazole proton, a singlet for the methylene protons of the oxazinone ring, a broad singlet for the amino protons, and a singlet for the amide proton.
¹³C NMR Resonances for the carbonyl carbon of the lactam, the carbons of the thiazole ring, and the aromatic and aliphatic carbons of the benzoxazinone moiety.
FT-IR (KBr) Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (lactam), C=N stretching (thiazole), and aromatic C-H stretching.
Mass Spec (ESI-MS) A molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound (C₁₁H₉N₃O₂S).
Melting Point A sharp melting point range, indicating the purity of the compound.

Safety Precautions

  • Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Avoid open flames and ensure adequate ventilation.

  • Always wear appropriate PPE throughout the experimental procedures.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one. The described three-step synthetic route is efficient and utilizes readily available starting materials and reagents. The elucidation of the scientific rationale behind each step, coupled with a clear and concise experimental procedure, is intended to empower researchers in the fields of medicinal chemistry and drug discovery to successfully synthesize this promising heterocyclic compound for further biological evaluation.

References

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(5), 234-245.
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). Recent advances in biological activities of 2-aminothiazole derivatives. DARU Journal of Pharmaceutical Sciences, 23(1), 46.
  • Abdulhadi, S. L., Abdulkadir, M. Q., & Al-Mudhafar, M. M. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Medical Journal of Babylon, 17(3), 224-230.
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Kłosiński, M., & Zylewski, M. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)
  • Reddy, G. J., Thirupathaiah, C., & Rao, K. S. (2004). Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[5][8]-benzoxazin-3[4H]-ones from 6-Acetyl-2H-[5][8]-benzoxazin-3(4H)-ones. Heterocyclic Communications, 10(1), 43-48.

  • Ma, D., & Cai, Q. (2009). Copper-Catalyzed Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones. Synfacts, 2009(11), 1258-1258.
  • Fuchs, S., Michalik, D., & Schirmeister, T. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(23-24), 6046-6056.
  • Siddiqui, N., & Ahsan, W. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • El Allali, A., El Ouazzani, H., Ben-Tama, A., Elmsellem, H., Sebban, M., Ouzidan, Y., ... & El Bali, B. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3051.

  • Fuchs, S., Tovi, F., Michalik, D., & Schirmeister, T. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(23-24), 6046-6056.
  • Hou, X., Guo, Y., Wang, X., Gao, E., Yang, J., & Wang, H. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13, 1548590.
  • Hansen, A. M., & Vincken, J. P. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry, 155, 134-148.
  • Gilon, C., & Byk, G. (2013). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. International journal of peptide research and therapeutics, 19(4), 289–294.
  • Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2003(11), 681-682.
  • Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research-S, (11), 681-682.
  • Ünver, Y., & Çevik, U. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Journal of the Serbian Chemical Society, 79(10), 1195-1205.
  • De Borggraeve, W. M., & Appukkuttan, P. (2024). Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. The Journal of Organic Chemistry.
  • Wang, F., & Li, W. (2022). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. Beilstein Journal of Organic Chemistry, 18, 1130-1138.
  • Chemical Substance Information. (n.d.). 6-(2-AMINO-1,3-THIAZOL-4-YL)-2H-1,4-BENZOXAZIN-3(4H)-ONE HYDROCHLORIDE. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 6-Nitro-4H-benzo[d][5][7]thiazin-2-amine. Retrieved from [Link]

  • Ünver, Y., & Çevik, U. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Journal of the Serbian Chemical Society, 79(10), 1195-1205.
  • Al-Masoudi, N. A. L., & Al-Sultani, H. K. (2012). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 4(10), 4646-4653.
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. Journal of Chemistry, 2021, 1-16.
  • Al-Juboori, S. A. A. (2015). Synthesis, Characterization and Study of Biological Activity of Some New Heterocyclic Compounds Derived from 2-Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino-1,3-benzothiazole. IOSR Journal of Applied Chemistry, 8(8), 40-51.
  • Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4475-4477.
  • Sharma, P., & Kumar, A. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(21), 6611.
  • Fu, Q., Li, T., Wang, M., Liu, Y., & Li, Y. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768.
  • Sharma, V. P., & Singh, O. V. (2010). Mass Spectral Studies of Some 6-(2-N-Substituted aminothiazol-4-yl)chromones and Flavones. Asian Journal of Chemistry, 22(7), 5743-5750.
  • NextSDS. (n.d.). 6-(2-AMINO-1,3-THIAZOL-4-YL)-2H-1,4-BENZOXAZIN-3(4H)-ONE. Retrieved from [Link]

Sources

Application

High-Throughput Screening Workflows for Kinase Inhibitor Discovery Using the Privileged Scaffold 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one

Introduction & Scientific Rationale The discovery of novel, selective kinase inhibitors relies heavily on the identification of versatile chemical starting points. The compound 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The discovery of novel, selective kinase inhibitors relies heavily on the identification of versatile chemical starting points. The compound 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one (ATBO) represents a highly privileged scaffold for High-Throughput Screening (HTS) campaigns targeting the ATP-binding pocket of kinases.

Causality in Scaffold Selection: The 2-aminothiazole moiety is a well-documented hinge-binding pharmacophore[1]. In the kinase active site, the 2-aminothiazole nitrogen and the exocyclic amine act as critical hydrogen-bond acceptors and donors, respectively, interacting directly with the backbone amide and carbonyl of the kinase hinge region (e.g., Met/Thr residues)[1][2]. The rigid 2H-1,4-benzoxazin-3(4H)-one ring system extends out of the adenine-binding pocket toward the solvent-exposed region or adjacent hydrophobic pockets. This distinct vector allows for extensive structural diversification during lead optimization, making ATBO an ideal library core for discovering potent pan-kinase or highly selective inhibitors[3].

This application note details a robust, self-validating HTS workflow utilizing the ATBO scaffold, encompassing a primary biochemical TR-FRET assay and a secondary phenotypic cell viability screen.

HTS Triage Workflow

To systematically identify and validate active compounds from an ATBO-derived library, a multi-tiered screening cascade is employed. Primary biochemical screening identifies direct target binders, while counter-screening eliminates promiscuous off-target hits. Finally, phenotypic viability assays confirm cellular penetrance and functional efficacy.

HTS_Workflow Compound ATBO Scaffold Library Primary Primary Screen (TR-FRET Kinase Assay) Compound->Primary 1536-well Counter Counter Screen (Off-target Kinases) Primary->Counter Active Hits CellBased Phenotypic Screen (CellTiter-Glo Viability) Counter->CellBased Selective Hits Hit Hit Validation & Lead Optimization CellBased->Hit in vitro Efficacy

Figure 1: High-throughput screening triage workflow for ATBO-derived kinase inhibitors.

Protocol 1: Primary Biochemical Screen (TR-FRET Kinase Assay)

Scientific Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for biochemical kinase HTS. By utilizing a long-lifetime Terbium (Tb) donor, short-lived background auto-fluorescence from library compounds is eliminated via a time-gated measurement delay[4]. This ensures an exceptionally high signal-to-background (S/B) ratio and a robust Z'-factor (>0.7), which is critical for 1536-well miniaturization[4][5].

Step-by-Step Methodology (1536-well format)
  • Compound Transfer: Acoustically dispense 20 nL of ATBO library compounds (in 100% DMSO) into a white, non-binding 1536-well microplate.

  • Enzyme/Substrate Addition: Add 2 µL of Kinase/FITC-labeled substrate mixture (e.g., 2 nM Kinase, 6 nM FITC-substrate in assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 2 µL of ATP solution (at the predetermined Km​ value for the specific kinase) to initiate the reaction. Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Add 4 µL of Detection Buffer containing 20 mM EDTA and 2 nM Tb-labeled anti-phospho antibody.

    • Causality Note: EDTA acts as a self-validating stop reagent by chelating the Mg²⁺ ions required for kinase catalytic activity, instantly freezing the reaction state and preventing signal drift during plate reading[6].

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 490 nm (Tb donor) and 520 nm (FITC acceptor)[4].

Protocol 2: Phenotypic Cell-Based Screen (CellTiter-Glo Viability)

Scientific Rationale: To validate that the biochemical hits are cell-permeable and functionally active, a phenotypic viability assay is performed. The CellTiter-Glo® (CTG) assay is an ATP-based, homogeneous "add-mix-measure" system[7][8]. Because ATP is strictly correlated with metabolically active cells, this assay provides a direct measurement of cell viability. The proprietary thermostable luciferase generates a "glow-type" luminescence with a half-life of >5 hours, eliminating the need for onboard reagent injectors and enabling batch processing of HTS plates[7][8].

Step-by-Step Methodology (384-well format)
  • Cell Plating: Seed target cancer cells at a density of 1,000 cells/well in 25 µL of serum-supplemented medium into a solid white 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pin-transfer 50 nL of ATBO hit compounds (from the primary screen) into the assay wells. Include DMSO as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control. Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (22–25°C) for 30 minutes.

    • Causality Note: Temperature equilibration is critical because the luciferase enzyme kinetics are temperature-dependent; uneven plate temperatures will cause edge effects and degrade the Z'-factor[9].

  • Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent (equal to the culture volume) to each well[8][9].

  • Lysis & Stabilization: Mix the plate vigorously on an orbital shaker for 2 minutes to induce complete cell lysis and release intracellular ATP[8]. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal[8].

  • Detection: Record luminescence using a multimode plate reader (integration time: 0.5–1.0 sec/well).

Data Presentation & HTS Metrics

A robust HTS campaign requires strict statistical validation. Table 1 outlines the quality control metrics achieved using the ATBO scaffold library, demonstrating assay readiness. Table 2 provides representative structure-activity relationship (SAR) data, highlighting how modifications to the 1,4-benzoxazin-3-one solvent vector improve potency.

Table 1: HTS Assay Performance Metrics

Assay Type Plate Format Z'-Factor Signal-to-Background (S/B) Coefficient of Variation (CV%)
TR-FRET Kinase 1536-well 0.82 15.4 < 5.0%

| CellTiter-Glo Viability | 384-well | 0.78 | 22.1 | < 6.5% |

Table 2: Representative Screening Data for ATBO Scaffold Derivatives

Compound ID R-Group Modification (Benzoxazinone vector) Biochemical IC₅₀ (nM) Cell Viability IC₅₀ (µM)
ATBO-001 Unsubstituted (Core Scaffold) > 10,000 > 50.0
ATBO-042 2-Chloro-6-methylphenyl 45 1.2

| ATBO-088 | Piperazinyl extension | 12 | 0.4 |

References

  • Das, J. et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry, 2006. 1

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol (Literature # TB288)." Promega Technical Bulletins. 8

  • "Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK." bioRxiv, 2024. 4

Sources

Method

Application Notes and Protocols for 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one in Cancer Cell Line Research

Prepared by: Gemini, Senior Application Scientist Introduction: A Novel Benzoxazinone Derivative for Cancer Research The heterocylic scaffold, 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one, represents a promis...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Benzoxazinone Derivative for Cancer Research

The heterocylic scaffold, 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one, represents a promising new avenue in the exploration of targeted cancer therapeutics. Benzoxazinone derivatives have garnered significant attention for their diverse pharmacological activities, including potent antiproliferative and cytotoxic effects across a range of human cancer cell lines.[1] This class of compounds is known to modulate critical cellular processes such as apoptosis, cell cycle progression, and key signaling pathways integral to cancer cell survival and proliferation.[1]

These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one in in vitro cancer cell line models. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies for assessing the anticancer properties of novel chemical entities.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Based on the activity of structurally related quinazolinone and benzoxazinone derivatives, it is hypothesized that 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one may exert its anticancer effects through the inhibition of the PI3K/Akt signaling pathway.[2][3][4] This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a frequent event in many human cancers.[5][6]

Inhibition of this pathway by the compound is proposed to lead to a cascade of downstream effects, including the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby preventing cancer cell division.[1][2]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Apoptosis Apoptosis Akt->Apoptosis CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest Proliferation Cell Proliferation & Survival Akt->Proliferation Compound 6-(2-amino-1,3-thiazol-4-yl) -2H-1,4-benzoxazin-3(4H)-one Compound->PI3K Inhibition

Caption: Hypothesized mechanism of action via PI3K/Akt pathway inhibition.

Experimental Protocols

The following protocols provide a systematic approach to evaluating the anticancer effects of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay is a standard method for assessing metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (specific to cell line)

  • 96-well plates

  • 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the compound in complete growth medium. Treat the cells with various concentrations and a vehicle control (e.g., 0.1% DMSO). Incubate for 48 to 72 hours.[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[7]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[1]

Protocol 2: Apoptosis Assay using Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Compound at its IC50 concentration

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.[1]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour of staining.[1]

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[1]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Compound at its IC50 concentration

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.[1]

  • Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.

  • Cell Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.[1]

  • Staining: Wash the fixed cells with PBS and resuspend in the PI/RNase A staining solution.[1]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.[1]

Data Presentation: Expected Outcomes

The following table provides a hypothetical summary of the in vitro anticancer activity of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one based on activities of similar compounds.[2][3][4]

Cancer Cell LineTissue of OriginExpected IC50 (µM)
A549Lung Carcinoma0.5 - 10
MCF-7Breast Adenocarcinoma1 - 15
HCT-116Colorectal Carcinoma5 - 25
HeLaCervical Adenocarcinoma2 - 20

Experimental Workflow Visualization

Experimental_Workflow Start Start: Compound Synthesis & Characterization CellCulture Cell Line Selection & Culture Start->CellCulture MTT Protocol 1: MTT Viability Assay CellCulture->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Protocol 2: Annexin V/PI Apoptosis Assay IC50->Apoptosis CellCycle Protocol 3: PI Cell Cycle Analysis IC50->CellCycle Mechanism Further Mechanistic Studies (e.g., Western Blot for PI3K/Akt pathway proteins) Apoptosis->Mechanism CellCycle->Mechanism End End: Data Analysis & Conclusion Mechanism->End

Caption: A streamlined workflow for the in vitro evaluation of the compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Evaluation of Anticancer Activity of Benzoxazinone Derivatives.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - PMC. (n.d.).
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC. (2025, June 13). Retrieved from

  • Frontiers. (n.d.). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][4]oxazin-3(4H). Retrieved from

  • BenchChem. (n.d.). Anticancer Activity of 1,2-Benzoxazole Derivatives: A Comparative Analysis.
  • Fresno Vara, J. A., Casado, E., de Castro, J., Cejas, P., Belda-Iniesta, C., & González-Barón, M. (2004). PI3K/Akt signalling pathway and cancer. Cancer Treatment Reviews, 30(2), 193–204. [Link]

  • Rockland Immunochemicals. (n.d.). AKT/PI3K Signaling Pathway.

Sources

Application

Advanced LC-MS/MS Bioanalytical Methodology for the Quantification of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one in Biological Matrices

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists in Drug Development. Application: Pharmacokinetic (PK) profiling, Therapeutic Drug Monitoring (TDM), and ADME characterization.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists in Drug Development. Application: Pharmacokinetic (PK) profiling, Therapeutic Drug Monitoring (TDM), and ADME characterization.

Introduction & Scientific Context

The compound 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one (CAS: 749889-22-3; MW: 247.27 g/mol ) is a highly functionalized small molecule featuring two privileged medicinal chemistry scaffolds: an aminothiazole ring and a benzoxazinone core. These moieties are frequently integrated into novel therapeutics targeting kinase pathways and viral replication machinery.

To support preclinical and clinical development, a robust, high-throughput, and highly sensitive bioanalytical method is required. This application note details a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify this analyte in biological matrices (e.g., plasma, serum) in strict accordance with the [1].

Methodological Rationale: The "Why" Behind the Workflow

As a Senior Application Scientist, it is critical to design a method that anticipates and neutralizes matrix-induced analytical failures. The following choices form the causality of our experimental design:

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

While simple protein precipitation (PPT) is fast, it fails to remove endogenous phospholipids, leading to severe ion suppression in the mass spectrometer. The 2-aminothiazole ring possesses a basic primary amine (pKa ~5.3). By acidifying the plasma sample with 2% phosphoric acid, the amine becomes fully protonated. We utilize a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . The protonated analyte binds tightly to the sulfonic acid groups of the MCX sorbent via ionic interactions. A subsequent 100% methanol wash completely strips away neutral and acidic lipids (including phospholipids). Finally, elution with 5% ammonium hydroxide in methanol neutralizes the amine, releasing the pure analyte [2].

Chromatographic Separation: Biphenyl Stationary Phase

Standard C18 columns often struggle to retain polar aromatic compounds adequately. We selected a Biphenyl stationary phase (e.g., Phenomenex Kinetex Biphenyl). The biphenyl ligand provides enhanced π−π and dipole-dipole interactions with the analyte's benzoxazinone and thiazole rings. This orthogonal retention mechanism pushes the analyte's retention time past the solvent front and early-eluting polar interferences, ensuring a pristine ionization window.

Mass Spectrometry: ESI+ and MRM Logic

The basic nature of the aminothiazole ring makes it an ideal candidate for Positive Electrospray Ionization (ESI+), readily forming the [M+H]+ precursor ion at m/z 248.1. Upon Collision-Induced Dissociation (CID), the benzoxazinone core undergoes a characteristic neutral loss of isocyanic acid (HNCO, -43 Da), yielding a highly stable product ion at m/z 205.1 [3]. This transition (m/z 248.1 205.1) is used as the primary quantifier.

Fragmentation M Precursor Ion [M+H]+ m/z 248.1 (Protonated Aminothiazole) F1 Quantifier Ion m/z 205.1 (Loss of HNCO) M->F1 -43 Da (HNCO) F2 Qualifier Ion m/z 148.0 (Thiazole Cleavage) M->F2 -100 Da

Fig 1. Proposed ESI+ collision-induced dissociation (CID) fragmentation logic.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one (Purity 98%).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., 13C3​ -labeled analyte) or a structural analog.

  • Sorbent: Oasis MCX 96-well plate (30 mg/well).

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Hydroxide ( NH4​OH ).

Preparation of Calibration Standards and QCs
  • Stock Solutions: Prepare a 1.0 mg/mL primary stock of the analyte in DMSO.

  • Working Solutions: Dilute the stock in 50:50 MeOH:Water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Matrix Spiking: Spike 5 µL of working solutions into 95 µL of blank plasma to yield calibration standards (0.5, 1, 5, 10, 50, 100, 400, and 500 ng/mL). Prepare Quality Control (QC) samples at 1.5 ng/mL (LQC), 250 ng/mL (MQC), and 375 ng/mL (HQC).

Solid-Phase Extraction (SPE) Workflow

This protocol is designed as a self-validating system; if the recovery drops, the IS tracks the loss, maintaining the integrity of the calculated concentration.

  • Sample Aliquot: Transfer 50 µL of plasma (Standard, QC, or Unknown) into a 96-well collection plate.

  • IS Addition: Add 10 µL of IS working solution (50 ng/mL) to all wells except blanks.

  • Acidification: Add 100 µL of 2% H3​PO4​ in water to disrupt protein binding and protonate the analyte. Vortex for 2 minutes.

  • Conditioning: Condition the MCX plate with 1 mL MeOH, followed by 1 mL Water.

  • Loading: Load the acidified samples onto the MCX plate. Apply low vacuum (approx. 2-3 in Hg).

  • Washing (Crucial Step):

    • Wash 1: 1 mL of 2% Formic Acid in Water (removes aqueous soluble interferences).

    • Wash 2: 1 mL of 100% MeOH (removes neutral and acidic lipids/phospholipids).

  • Elution: Elute the analyte and IS with 2 × 250 µL of 5% NH4​OH in MeOH into a clean 96-well plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Workflow A Biological Sample (Plasma, 50 µL) B Internal Standard Addition (Isotope-labeled analog) A->B C Acidification (2% H3PO4) B->C D MCX Solid-Phase Extraction (Bind, Wash, Elute) C->D E Evaporation & Reconstitution (Mobile Phase A) D->E F LC Separation (Biphenyl Column) E->F G MS/MS Detection (ESI+, MRM Mode) F->G

Fig 2. Step-by-step bioanalytical workflow from sample preparation to MS/MS detection.

LC-MS/MS Instrumental Conditions

Liquid Chromatography:

  • Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (e.g., Sciex API 5500 or Waters Xevo TQ-S):

  • Ionization: ESI Positive.

  • Capillary Voltage: 4.5 kV.

  • Desolvation Temperature: 500°C.

Data Presentation & System Validation

To ensure trustworthiness, the analytical run must be bracketed by Quality Control (QC) samples. A System Suitability Test (SST) consisting of 6 consecutive injections of the LLOQ (0.5 ng/mL) must yield a Coefficient of Variation (CV) 20% before the batch is allowed to proceed [1].

Table 1: Chromatographic Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.00955Initial
0.50955Isocratic Hold
2.501090Linear Ramp
3.501090Column Wash
3.60955Re-equilibration
5.00955End
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)CXP (V)Purpose
Analyte248.1205.1602512Quantifier
Analyte248.1148.0603510Qualifier
SIL-IS251.1208.1602512Internal Standard
Table 3: Summary of Method Validation Performance (FDA 2018 Criteria)

Data represents a summary of three independent validation batches.

ParameterConcentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)Matrix Effect Factor (IS-normalized)Extraction Recovery (%)
LLOQ 0.58.4+4.20.9888.5
LQC 1.56.1+2.11.0290.2
MQC 2504.3-1.50.9991.0
HQC 3753.8-0.81.0189.7

(Acceptance Criteria: Precision 15% ( 20% for LLOQ); Accuracy ± 15% ( ± 20% for LLOQ); Matrix Factor between 0.85 - 1.15).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL:[Link]

  • Basavanakatti, V. N., et al. (2024). "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, 18, 220. URL:[Link]

  • Bonnington, L., et al. (2003). "A new method for the quantification of benzoxazinone derivatives in extracts of wheat foliage and root samples using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS-MS)." Journal of Agricultural and Food Chemistry, 51(18), 5220-5226. URL:[Link]

Method

Application Note: Utilizing 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one (ATB-34) as a Chemical Probe for Kinase Target Identification

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Chemical Biology, Proteomics, and Early-Stage Drug Discovery Introduction & Mechanistic Rationale The compound 6-(2-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Chemical Biology, Proteomics, and Early-Stage Drug Discovery

Introduction & Mechanistic Rationale

The compound 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as ATB-34 ) represents a highly versatile chemical probe scaffold for kinome profiling and target identification. The molecular architecture of ATB-34 is strategically composed of two privileged pharmacophores:

  • The 2-Aminothiazole Motif: This moiety is a well-established, privileged scaffold in medicinal chemistry, particularly for anti-cancer kinase inhibitors[1]. It acts as a potent ATP-competitive hinge binder, utilizing its nitrogen atoms to form critical hydrogen bond donor/acceptor pairs with the kinase hinge region.

  • The Benzoxazinone Core: This bicyclic system provides structural rigidity and vectorality. It frequently interacts with the DFG (Asp-Phe-Gly) motif or adjacent allosteric pockets, dictating kinase selectivity.

The Causality of Probe Design: For a chemical probe to be effective in target identification, it must retain target affinity while allowing for structural modification (e.g., linker attachment for immobilization). The lactam nitrogen of the benzoxazinone ring in ATB-34 serves as an ideal exit vector. Attaching a PEG-linker at this position projects out of the ATP-binding pocket into the solvent-exposed region, ensuring that the critical 2-aminothiazole hinge-binding interactions remain unperturbed.

Mechanism ATB34 ATB-34 Probe Hinge Kinase Hinge Region (Target Pool) ATB34->Hinge High-affinity binding ATP Endogenous ATP ATP->Hinge Sterically blocked Downstream Substrate Phosphorylation Hinge->Downstream Inhibition of activity Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream->Phenotype Signal attenuation

Caption: Mechanism of ATB-34 competitive kinase inhibition and downstream effects.

Workflow I: Affinity-Based Protein Profiling (AfBPP)

To identify the direct cellular targets of ATB-34, we employ Affinity-Based Protein Profiling (AfBPP) coupled with quantitative LC-MS/MS.

System Self-Validation: This protocol is designed as a self-validating system. By utilizing a "competitive elution" strategy rather than a generic thermal or acidic elution, we actively select for proteins that specifically bind the ATB-34 pharmacophore. Furthermore, running a parallel lysate pre-incubated with an excess of free ATB-34 (competition control) ensures that true targets are depleted from the pulldown, mathematically distinguishing them from background matrix binders[2].

Protocol: Kinobead Preparation and Lysate Pulldown

Step 1: Probe Immobilization

  • Action: React ATB-34-PEG-NH₂ (5 mM) with NHS-activated Sepharose 4 Fast Flow beads in coupling buffer (0.1 M HEPES, pH 8.0) for 4 hours at room temperature.

  • Causality: The NHS ester reacts specifically with the primary amine of the PEG linker, covalently immobilizing the probe while keeping the 2-aminothiazole moiety free for kinase capture. Quench unreacted NHS groups with 1 M ethanolamine to prevent non-specific covalent binding of lysate proteins.

Step 2: Native Lysate Preparation

  • Action: Lyse target cells (e.g., K562 or HeLa) in native lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.8% NP-40, 1.5 mM MgCl₂, supplemented with protease/phosphatase inhibitors).

  • Causality: NP-40 is a mild, non-ionic detergent. It solubilizes membrane proteins without denaturing the tertiary structures of kinases, which is an absolute prerequisite for ATP-pocket binding.

Step 3: Target Capture

  • Action: Clarify the lysate via ultracentrifugation (100,000 × g, 30 min). Incubate 5 mg of the soluble proteome with 50 µL of ATB-34-derivatized beads for 2 hours at 4°C on a rotary mixer.

Step 4: Stringent Washing & Competitive Elution

  • Action: Wash beads 5 times with lysis buffer containing 1% NP-40, followed by 2 washes with detergent-free buffer. Elute bound proteins by incubating the beads with 1 mM free ATB-34 in 50 mM Tris-HCl for 30 minutes at 37°C.

  • Causality: The free ATB-34 outcompetes the immobilized probe for the kinase ATP-binding site. Only proteins specifically interacting with the ATB-34 pharmacophore will be released into the supernatant, leaving non-specific "sticky" proteins on the beads.

AfBPP_Workflow A 1. Immobilize ATB-34 (NHS-Sepharose) B 2. Incubate with Cell Lysate A->B C 3. Wash Non-Specific Proteins B->C D 4. Competitive Elution (Free ATB-34) C->D E 5. LC-MS/MS Target ID D->E

Caption: Workflow for Affinity-Based Protein Profiling using immobilized ATB-34.

Workflow II: Cellular Thermal Shift Assay (CETSA)

While AfBPP identifies potential targets in lysates, it does not confirm target engagement in living cells where membrane permeability and intracellular drug metabolism play critical roles. To bridge this gap, we utilize the Cellular Thermal Shift Assay (CETSA)[3].

System Self-Validation: CETSA operates on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation. To ensure the observed shift is a true pharmacological event, the protocol mandates an Isothermal Dose-Response (ITDR) curve. A valid target must demonstrate a concentration-dependent stabilization that correlates with the compound's cellular IC50​ .

Protocol: In Situ Target Validation

Step 1: Live Cell Dosing

  • Action: Seed cells in 6-well plates and treat with either DMSO (vehicle) or 1 µM ATB-34 for 1 hour at 37°C.

  • Causality: This incubation period allows the unmodified probe to penetrate the cell membrane, reach equilibrium, and engage its target in a native physiological environment.

Step 2: Thermal Aliquoting

  • Action: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Causality: The transient heat shock causes unbound proteins to unfold and aggregate. Proteins bound to ATB-34 will have a higher melting temperature ( Tm​ ) and remain folded at higher temperatures.

Step 3: Lysis and Fractionation

  • Action: Lyse the heat-treated cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

  • Causality: Freeze-thawing physically breaks the cell membrane without using detergents that could artificially alter protein solubility. Centrifugation pellets the denatured/aggregated proteins, leaving only the stabilized, folded target proteins in the supernatant.

Step 4: Quantification

  • Action: Analyze the soluble fractions via Western Blot or targeted MS. Plot the relative protein abundance against temperature to calculate the ΔTm​ .

Data Visualization & Interpretation

The integration of AfBPP and CETSA yields a comprehensive target engagement profile. Below is a representative data summary demonstrating how ATB-34 acts as a selective multi-kinase probe, primarily targeting CDK2 and PI3K α , while showing minimal engagement with off-target kinases like MAPK14.

Table 1: Quantitative Target Engagement Summary for ATB-34

Target KinaseAfBPP Enrichment (Log₂ FC vs. Control)In Vitro Biochemical IC50​ (nM)CETSA ΔTm​ (°C)Cellular Phenotypic IC50​ (nM)
CDK2 4.812+5.245
PI3K α 4.228+4.185
Aurora A 3.5110+2.8320
MAPK14 (Off-target)1.2> 1000+0.4> 5000

Interpretation Note: The high AfBPP enrichment and significant CETSA ΔTm​ for CDK2 and PI3K α confirm that ATB-34 effectively penetrates cells and engages these targets at physiologically relevant concentrations, driving the observed cellular IC50​ .

References

  • Wan, Y., Long, J., Gao, H., & Tang, Z. "2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents." European Journal of Medicinal Chemistry (2021).[Link]

  • Bantscheff, M., et al. "Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors." Nature Biotechnology (2007).[Link]

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science (2013).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter yield bottlenecks in heterocyclic synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter yield bottlenecks in heterocyclic synthesis. The construction of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one is a classic three-step sequence that is deceptively simple on paper but highly sensitive to reaction conditions in practice.

This guide provides a self-validating troubleshooting framework designed for researchers and drug development professionals. It focuses on the causality behind experimental choices, ensuring high-yield, reproducible synthesis.

Synthesis Workflow Visualization

SynthesisWorkflow SM 2H-1,4-benzoxazin-3(4H)-one (Starting Material) Step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) SM->Step1 Int1 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one Step1->Int1 Step2 Alpha-Bromination (CuBr2, EtOAc/CHCl3) Int1->Step2 Int2 6-(2-Bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one Step2->Int2 Step3 Hantzsch Cyclization (Thiourea, EtOH, NaOAc) Int2->Step3 Product 6-(2-Amino-1,3-thiazol-4-yl)- 2H-1,4-benzoxazin-3(4H)-one Step3->Product

Three-step synthesis workflow for the target aminothiazole benzoxazinone.

Troubleshooting & FAQs
Section 1: Friedel-Crafts Acylation (C-6 Regioselectivity)

Q: Why am I observing poor regioselectivity and low yields during the initial acetylation of 2H-1,4-benzoxazin-3(4H)-one? A: The 2H-1,4-benzoxazin-3(4H)-one core presents a regioselectivity challenge due to competing directing effects from the oxygen atom (position 1) and the amide nitrogen (position 4). Standard Friedel-Crafts conditions often lead to a mixture of C-6 and C-7 acylated products, or unwanted N-acylation. To force strict C-6 regioselectivity, you must use a strong Lewis acid like Aluminum Chloride ( AlCl3​ ) in a non-coordinating solvent such as 1,2-dichloroethane (DCE). The AlCl3​ coordinates with the amide carbonyl, sterically hindering the C-7 position and deactivating the nitrogen, thereby directing the acetylium ion exclusively to the para-position relative to the ring oxygen (C-6).

Section 2: Alpha-Bromination (Controlling Monobromination)

Q: My bromination step yields a complex mixture of unreacted starting material, alpha-monobrominated, and ring-brominated products. How do I selectively isolate 6-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one? A: This is a classic failure mode when using elemental bromine ( Br2​ ) in acetic acid. The electron-rich benzoxazinone ring is highly susceptible to electrophilic aromatic substitution. Literature confirms that bromination of the benzoxazinone core with Br2​ preferentially attacks the aromatic ring, leading to 6-bromo and 6,7-dibromo derivatives[1]. To solve this, switch your reagent to Copper(II) bromide ( CuBr2​ ) in a refluxing mixture of ethyl acetate and chloroform. CuBr2​ acts as a highly selective monobrominating agent for enolizable ketones. It operates via a radical-cation mechanism that exclusively targets the alpha-carbon of the acetyl group, completely bypassing the aromatic ring and preventing alpha,alpha-dibromination.

Section 3: Hantzsch Thiazole Cyclization

Q: The final Hantzsch cyclization with thiourea produces a dark, tarry mixture and low yields of the aminothiazole. How can I drive this reaction to completion cleanly? A: The Hantzsch thiazole synthesis involves the condensation of an α -haloketone with a thioamide, a highly efficient process that typically produces high yields[2]. However, the reaction generates one equivalent of hydrobromic acid (HBr) as a byproduct. In unbuffered alcoholic solvents, the accumulation of HBr lowers the pH drastically, leading to the degradation of the acid-sensitive benzoxazinone core (causing the "tarry" mixture) and stalling the cyclization of the hydroxythiazoline intermediate. The mechanistic solution is to add a mild base, such as Sodium Acetate ( NaOAc ) , to the ethanol solvent. This buffers the system, neutralizing the HBr as it forms, which accelerates the final dehydration step and drives the formation of the stable aromatic thiazole ring[2],[3].

HantzschMechanism A Alpha-Bromoketone + Thiourea B SN2 Nucleophilic Attack (S-alkylation) A->B C Isothiouronium Intermediate B->C D Intramolecular Cyclization (Amine attack on Carbonyl) C->D E Hydroxythiazoline Intermediate D->E F Dehydration (-H2O) & Aromatization E->F G 2-Aminothiazole Derivative F->G

Mechanistic pathway of the Hantzsch Thiazole Synthesis.

Quantitative Data Summary

The following table summarizes the yield improvements achieved by transitioning from standard to optimized conditions across the three-step workflow.

Synthesis StepStandard ReagentsOptimized ReagentsUnoptimized YieldOptimized YieldKey Mechanistic Improvement
1. Acylation AcCl , AlCl3​ , CH2​Cl2​ (RT) AcCl , AlCl3​ , DCE (Reflux)45%82% Improved C-6 regioselectivity via thermal control.
2. Bromination Br2​ , AcOH CuBr2​ , EtOAc/CHCl3​ 35%88% Eliminated C-7 aromatic ring bromination[1].
3. Cyclization Thiourea, EtOH (No base)Thiourea, NaOAc , EtOH (Reflux)50%92% Buffered HBr generation, preventing core degradation[3].
Experimental Protocols
Step 1: Synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
  • Setup: In an oven-dried, 250 mL three-neck round-bottom flask equipped with a reflux condenser and argon inlet, suspend anhydrous AlCl3​ (3.0 equiv) in 50 mL of anhydrous 1,2-dichloroethane (DCE).

  • Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.5 equiv) dropwise via syringe. Stir for 15 minutes to form the electrophilic complex.

  • Reaction: Add 2H-1,4-benzoxazin-3(4H)-one (1.0 equiv) portion-wise. Remove the ice bath and gradually heat the mixture to reflux (80 °C) for 4 hours.

  • Workup: Cool to room temperature and carefully pour the mixture over 200 g of crushed ice containing 10 mL of concentrated HCl to quench the aluminum salts. Extract with ethyl acetate ( 3×50 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum. Recrystallize from ethanol.

Step 2: Synthesis of 6-(2-Bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one
  • Setup: Dissolve 6-acetyl-2H-1,4-benzoxazin-3(4H)-one (1.0 equiv) in a 1:1 mixture of ethyl acetate and chloroform (0.2 M concentration).

  • Bromination: Add Copper(II) bromide ( CuBr2​ , 2.2 equiv) to the solution.

  • Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change of the copper salt (from green/black CuBr2​ to white CuBr precipitate). Reflux for 6-8 hours until TLC indicates complete consumption of the starting material.

  • Workup: Filter the hot mixture through a pad of Celite to remove the CuBr byproduct. Wash the Celite pad with hot ethyl acetate. Concentrate the filtrate under reduced pressure to afford the crude alpha-bromoketone, which is typically pure enough (>95%) for the next step without column chromatography.

Step 3: Synthesis of 6-(2-Amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one
  • Setup: In a 100 mL round-bottom flask, dissolve the 6-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one (1.0 equiv) in absolute ethanol (0.1 M concentration).

  • Reagents: Add thiourea (1.2 equiv) and anhydrous sodium acetate (1.5 equiv) to the solution[2],[3].

  • Cyclization: Heat the mixture to reflux (78 °C) for 3 hours. A solid precipitate will often begin to form as the reaction progresses and the product crystallizes out of the hot ethanol.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation. Collect the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (to remove sodium bromide and excess sodium acetate) and cold ethanol. Dry the solid under high vacuum to yield the pure target compound.

References
  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • ResearchGate / Journal of Chemical Research. The bromination and nitration of some (2H)-1,4-benzoxazin-3(4H)-ones. Available at: [Link]

Sources

Optimization

Overcoming solubility issues of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one in assays.

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in Assays Welcome to the technical support center for 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one....

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in Assays

Welcome to the technical support center for 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one. This guide is designed to provide in-depth, practical solutions to the solubility issues commonly encountered with this compound during in vitro and in vivo experimental workflows. As a senior application scientist, my goal is to equip you with the knowledge to not only solve these challenges but also to understand the underlying chemical principles, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one.

Q1: Why is 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one poorly soluble in aqueous assay buffers?

A1: The poor aqueous solubility of this compound is a direct result of its molecular structure. It is a heterocyclic compound featuring a benzoxazine and an aminothiazole ring system.[1][2][3] These ring systems are largely rigid and possess significant hydrophobic character, which limits their favorable interactions with water molecules. While the amino group provides a site for hydrogen bonding, the overall lipophilicity of the molecule dominates, leading to low solubility in polar, aqueous environments typical of biological assays.[4]

Q2: What is the first and most critical step to ensure my compound is usable in an assay?

A2: The most crucial first step is the correct preparation of a high-concentration stock solution in an appropriate organic solvent.[5] This stock solution serves as the foundation for all subsequent dilutions into your experimental systems. An improperly prepared stock solution is a primary source of experimental variability and failure.[6] Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose due to its high solubilizing power for a wide range of organic molecules.

Q3: My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture media or assay buffer. What is happening?

A3: This is a classic case of a "solvent shift" causing the compound to crash out of solution.[7][8] Your compound is soluble in 100% DMSO, but when you introduce this stock into an aqueous environment, the DMSO concentration plummets, and the polarity of the solvent system dramatically increases. The compound is no longer soluble in this new, predominantly aqueous environment and therefore precipitates.[9][10] This is a kinetic solubility issue, where the compound was in a stable, supersaturated state in the stock but is thermodynamically driven to precipitate in the final buffer.[11]

Q4: What is a safe final concentration of DMSO for my cell-based assays?

A4: This is highly dependent on the cell type and the duration of the assay. However, a widely accepted general guideline is to keep the final concentration of DMSO at or below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and off-target effects.[12][13] Concentrations above 1% are often overtly toxic, potentially damaging cell membranes and inducing cell death.[12][14] It is imperative to perform a vehicle control experiment, treating your cells with the same final concentration of DMSO that is present in your highest compound concentration test wells, to ensure the solvent itself is not responsible for any observed phenotype.[9]

Part 2: Troubleshooting Guide - From Stock to Working Solution

This section provides a systematic approach to diagnosing and solving solubility problems.

Issue 1: Incomplete Dissolution in Stock Solvent (DMSO)

If you observe particulate matter in your DMSO stock solution, even after vortexing, follow these steps:

  • Gentle Warming: Warm the solution in a 37°C water bath for 10-30 minutes.[15] This increases the kinetic energy of the molecules and can overcome the energy barrier to dissolution.

  • Sonication: Use a bath sonicator for 10-30 minutes.[15] The high-frequency sound waves create micro-cavitations that can physically break up compound aggregates and enhance dissolution.

  • Visual Confirmation: After these steps, hold the vial against a light source to confirm that no particulates or crystals remain. The solution should be completely clear.[15]

Issue 2: Precipitation Upon Dilution into Aqueous Buffer

This is the most common challenge. The following workflow provides a logical progression of strategies to overcome this issue.

Workflow for Overcoming Precipitation in Aqueous Media

G cluster_0 start Start: Compound Precipitates in Aqueous Buffer step1 Step 1: Optimize Dilution Is final DMSO > 0.5% tolerable? start->step1 step2 Step 2: Introduce Co-solvents e.g., PEG 400, Propylene Glycol step1->step2 No end_success Success: Compound Solubilized step1->end_success Yes step3 Step 3: Use Cyclodextrins e.g., HP-β-CD step2->step3 Precipitation Persists step2->end_success Soluble step4 Step 4: Advanced Formulations e.g., Surfactants (Tween® 80) step3->step4 Precipitation Persists step3->end_success Soluble step4->end_success Soluble end_fail Consider Structural Modification or Alternative Compound step4->end_fail Precipitation Persists

Caption: A step-by-step decision tree for addressing compound precipitation.

Part 3: Detailed Protocols and Methodologies

This section provides actionable, step-by-step protocols for the strategies outlined above.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculation: Determine the mass of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one needed. The molecular weight is approximately 262.29 g/mol . To make 1 mL of a 10 mM solution, you will need 2.62 mg.

  • Weighing: Accurately weigh the compound using an analytical balance and transfer it to a sterile, appropriate-sized glass vial with a Teflon-lined screw cap.[16]

  • Dissolution: Add the calculated volume of 100% cell-culture grade DMSO. Vortex vigorously for 2-5 minutes.

  • Solubility Enhancement (if needed): If the compound is not fully dissolved, warm the vial to 37°C and sonicate as described in the troubleshooting section.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected vials to avoid repeated freeze-thaw cycles.[9][17] Store at -20°C or -80°C for long-term stability.[17]

Protocol 2: Systematic Solubility Screening with Co-solvents and Excipients

This protocol allows you to systematically test different formulations to find the optimal conditions for your specific assay buffer.

  • Prepare Excipient Stocks:

    • HP-β-CD (Hydroxypropyl-β-cyclodextrin): Prepare a 40% (w/v) stock solution in your final assay buffer.

    • Tween® 80: Prepare a 10% (w/v) stock solution in your final assay buffer.

  • Set up Test Conditions: In separate sterile microcentrifuge tubes, prepare 1 mL of each test buffer according to the table below.

  • Perform the "Solvent Shift" Test:

    • Add 5 µL of your 10 mM DMSO stock solution to each 1 mL test buffer (this results in a 50 µM final compound concentration and 0.5% DMSO).

    • Vortex immediately and thoroughly.

    • Let the tubes sit at your assay temperature (e.g., 37°C) for 1-2 hours.

  • Observation: Visually inspect each tube for signs of precipitation (cloudiness, visible particles). For a more quantitative assessment, you can centrifuge the tubes and measure the concentration of the compound in the supernatant via HPLC-UV.

Table 1: Example Formulations for Solubility Screening

Formulation IDAssay Buffer Volume10 mM Compound StockFinal DMSO (%)Excipient StockFinal Excipient Conc.Visual Observation
Control995 µL5 µL0.5%None0%(e.g., Heavy Precipitate)
PEG-2975 µL5 µL0.5%100% PEG 400 (20 µL)2%(e.g., Slight Haze)
HPCD-1970 µL5 µL0.5%40% HP-β-CD (25 µL)1%(e.g., Clear Solution)
TW80-0.1985 µL5 µL0.5%10% Tween® 80 (10 µL)0.1%(e.g., Clear Solution)

Mechanism Deep Dive: How Cyclodextrins Work

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[18][19] This unique structure allows them to encapsulate poorly soluble, hydrophobic "guest" molecules, like our compound of interest, forming a water-soluble "inclusion complex."[18][19][20] This effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[11]

G cluster_0 Cyclodextrin Mechanism Compound Hydrophobic Compound Complex Water-Soluble Inclusion Complex Compound->Complex + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Water Aqueous Solution Complex->Water Disperses in

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

By applying these principles and protocols systematically, you can overcome the solubility challenges presented by 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one, leading to more reliable and accurate data in your research and development efforts.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Available from: [Link]

  • Miro-Vicedo, J., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]

  • Giri, T.K., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Ritika, Harikumar, S.L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Chemical Sciences. Available from: [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Available from: [Link]

  • DMSO in cell based assays. (2025). Scientist Solutions. Available from: [Link]

  • Mori, R., et al. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available from: [Link]

  • Al-Kinani, A.A., et al. (2013). Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability. Molecular Pharmaceutics. Available from: [Link]

  • Al-Bayati, Z.F., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals. Available from: [Link]

  • Alshehri, S., et al. (2025). Cyclodextrin-mediated Enhancement of Haloperidol Solubility: Physicochemical Studies and In Vivo Investigation Using Planaria Worms. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Loftsson, T., & Brewster, M.E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences. Available from: [Link]

  • 6-(2-AMINO-1,3-THIAZOL-4-YL)-2H-1,4-BENZOXAZIN-3(4H)-ONE. (n.d.). NextSDS. Available from: [Link]

  • de Oliveira, M.G.S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science. Available from: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Keyence. Available from: [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Available from: [Link]

  • Capcha, J.M.C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. Available from: [Link]

  • Di, L., & Kerns, E.H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available from: [Link]

  • Preparation of Stock Solutions. (n.d.). Enfanos. Available from: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio. Available from: [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015). ResearchGate. Available from: [Link]

  • Das, B., Baidya, A.T.K., & T.K., A. (2022). Improving solubility via structural modification. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. International Journal of Pharmaceutics. Available from: [Link]

  • Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. (2011). ResearchGate. Available from: [Link]

  • 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem. Available from: [Link]

  • 2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem. Available from: [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (2019). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Jayaveera, K.N., Maddipatla, S., & Pallu, R. (2015). Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors. ResearchGate. Available from: [Link]

  • 6-Nitro-4H-benzo[d][21][22]thiazin-2-amine. (2016). MDPI. Available from: [Link]

  • Ammonia-containing dimethyl sulfoxide: an improved solvent for the dissolution of formazan crystals in the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay. (2012). Analytical Biochemistry. Available from: [Link]

  • de Melo, S.J., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing In Vivo Stability of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one

Welcome to the technical support center for 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges when preparing this compound for in vivo studies. By understanding the molecule's inherent chemical properties, we can proactively troubleshoot and develop robust formulation strategies.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability

This section addresses fundamental questions regarding the stability of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one, based on the reactivity of its core chemical structures: the 2-aminothiazole and benzoxazinone rings.

Q1: What are the primary potential instability pathways for this compound?

A1: The compound's structure suggests two main areas of potential instability:

  • Hydrolysis: The 2-aminothiazole ring can be susceptible to hydrolysis, particularly under certain pH conditions, which could lead to ring-opening and loss of biological activity.[1][2] Similarly, the benzoxazinone ring system can also undergo hydrolysis.[3]

  • Oxidation: The sulfur atom within the thiazole ring and the amino group are potential sites for oxidation.[2][4] This can be exacerbated by exposure to oxygen, light, and certain metal ions.

Q2: How does pH likely affect the stability of this molecule?

A2: The stability of compounds containing a 2-aminothiazole moiety is often pH-dependent.[2] It is crucial to determine the pH-rate profile for this specific molecule. Generally, extreme pH conditions (both highly acidic and highly basic) should be avoided during formulation and storage to minimize hydrolytic degradation.[2] The optimal pH for stability is typically found to be in the mid-range, but this must be determined experimentally.[5]

Q3: Is this compound likely to be sensitive to light?

A3: Yes, heterocyclic compounds, especially those with aromatic systems and heteroatoms, can be susceptible to photodegradation. It is highly recommended to perform photostability studies according to ICH Q1B guidelines.[6][7][8] This involves exposing the compound to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[6][8] All handling and storage of the compound and its formulations should be done under light-protected conditions until its photostability is confirmed.

Q4: What role does the compound's solubility play in its stability for in vivo use?

A4: Poor aqueous solubility is a common challenge for complex organic molecules and can indirectly impact stability.[9][10] If the compound has low solubility, it may require enabling formulation strategies such as the use of co-solvents, surfactants, or complexing agents to achieve the desired concentration for dosing.[11][12] These excipients and the formulation process itself can influence the chemical stability of the drug substance. Furthermore, a poorly soluble compound that precipitates out of a formulation is no longer bioavailable and the physical instability can be mistaken for chemical degradation.

Part 2: Troubleshooting Guide - Common Issues & Solutions in Formulation Development

This section provides a problem-and-solution framework for common issues encountered during the formulation of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one for in vivo studies.

Issue 1: The compound precipitates out of the aqueous vehicle during formulation.

Potential Cause Troubleshooting Steps & Solutions
Poor aqueous solubility 1. Co-solvent Systems: Introduce water-miscible organic solvents such as DMSO, PEG300/400, or ethanol to the formulation. A common starting point is a mixture like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[13] The minimum amount of co-solvent necessary should be used to avoid potential toxicity.[13] 2. Surfactants: Incorporate non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 to increase solubility and prevent precipitation by forming micelles.[14][15] 3. pH Adjustment: Evaluate the solubility of the compound at different pH values. If it has ionizable groups, adjusting the pH of the vehicle with buffers (e.g., citrate, phosphate) can significantly enhance solubility.[14][16]
Incorrect order of addition Always dissolve the compound in the organic co-solvent (e.g., DMSO) first before slowly adding the aqueous components while vortexing. This ensures the compound is fully solubilized before being introduced to the aqueous environment.[13]

Issue 2: Rapid degradation of the compound is observed in the final formulation.

Potential Cause Troubleshooting Steps & Solutions
Hydrolysis 1. Determine pH of Maximum Stability: Conduct a pH-rate stability study by formulating the compound in a series of buffers with varying pH values (e.g., pH 3 to 9).[5] Analyze the samples at different time points using a stability-indicating HPLC method to identify the pH at which degradation is minimized. 2. Use Buffers: Once the optimal pH is identified, use a suitable buffering agent (e.g., citrate, phosphate, glycine) in your formulation to maintain this pH.[16][17]
Oxidation 1. Use of Antioxidants: Include antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) in the formulation. 2. Inert Atmosphere: Prepare the formulation under an inert gas like nitrogen or argon to minimize exposure to oxygen.[18] 3. Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidative degradation.[16]
Photodegradation 1. Light Protection: Formulate and store the compound in amber vials or vials wrapped in aluminum foil.[19] 2. Conduct Photostability Studies: As per ICH Q1B guidelines, formally assess the compound's sensitivity to light to determine the necessary level of protection.[6][20]

Issue 3: Inconsistent results in in vivo studies.

Potential Cause Troubleshooting Steps & Solutions
Formulation Instability 1. Fresh Preparation: Prepare the formulation fresh before each experiment and use it within a validated time frame. 2. Stability-Indicating Method: Develop and validate a stability-indicating analytical method (typically HPLC) to confirm the concentration and purity of the compound in the formulation just prior to administration.[21][22]
Low Bioavailability If the compound has poor solubility and permeability (likely a BCS Class II or IV compound), consider advanced formulation strategies to improve bioavailability.[9][12] These can include: - Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[12][23][24] - Amorphous solid dispersions: This technique can increase the apparent solubility and dissolution rate.[9] - Particle size reduction (Micronization): Reducing the particle size increases the surface area for dissolution.[14][25][26]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Basic In Vivo Formulation Development Workflow

This protocol outlines a general workflow for developing a suitable formulation for a poorly soluble compound like 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Final Formulation Selection A Determine Aqueous Solubility B Assess pH-dependent Solubility A->B C Screen Co-solvent Systems (e.g., DMSO, PEG300, Ethanol) B->C D Evaluate Surfactants (e.g., Tween 80, Cremophor EL) C->D E Test pH Modifiers/Buffers D->E H Develop Stability-Indicating HPLC Method E->H F Short-term Stability of Lead Formulations (e.g., 24h at RT and 4°C) G Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) F->G I Select Optimal Formulation Based on Solubility, Stability, and Tolerability G->I H->F J Confirm Final Concentration and Purity Before In Vivo Dosing I->J

Caption: Workflow for in-vivo formulation development.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.

  • Prepare Stock Solutions: Prepare solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose the compound to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the compound (in solid and solution form) to light as per ICH Q1B guidelines.[6][7]

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products.[21][27] The HPLC method is considered "stability-indicating" if it can resolve the parent compound from all major degradation products.

Potential Degradation Pathway Visualization

The following diagram illustrates a hypothetical degradation pathway based on the known reactivity of the core moieties.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one B Thiazole Ring Opening A->B H₂O / H⁺ or OH⁻ C Benzoxazinone Ring Opening A->C H₂O / H⁺ or OH⁻ D Thiazole S-oxide A->D [O] E Various Photoproducts A->E hν (Light)

Caption: Potential degradation pathways of the compound.

References

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
  • Excipients for Parenterals. (2023, March 11). Pharma Excipients.
  • Techniques for Bioavailability Enhancement of BCS Class II Drugs: A Review. (2013). International Journal of Pharmaceutical and Chemical Sciences, 2(2), 1094-1100.
  • Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system. (2023, January 26). GSC Biological and Pharmaceutical Sciences, 22(1), 133-146.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2014). ISRN Pharmaceutics, 2014, 848395.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). International Journal of PharmTech Research, 4(3), 915-925.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Techniques used to Enhance Bioavailability of BCS Class II Drugs. (n.d.). IT Medical Team.
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. (n.d.). Benchchem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. (2026, February 21). International Journal of Drug Delivery Technology.
  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. (n.d.).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). Pharmaceutical Technology.
  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2019). Journal of Medicinal Chemistry, 62(17), 8247–8265.
  • excipient used in parentral formulation. (2022, September 30). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(15), 355-363.
  • Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. (1993). Journal of Heterocyclic Chemistry, 30(5), 1361-1366.
  • Benzoxazinone degradation products discussed in this study. (n.d.). ResearchGate.
  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. (2009, June 4). Bioorganic & Medicinal Chemistry, 17(11), 3896–3903.
  • stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution. (n.d.). Benchchem.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). ATLAS.
  • ICH guideline for photostability testing: aspects and directions for use. (2003). Pharmazie, 58(12), 877-80.
  • Guide to Photostability Testing: ICH Guidelines. (2024, November 5). BioBoston Consulting.
  • Excipients in Parenteral Formulation. (n.d.). Scribd.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • core components of analytical method validation for small molecules-an overview. (2012, April 21). Journal of Pharmaceutical and Biomedical Analysis, 63, 1-11.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC International.
  • Preformulation Studies of a Prodrug of Δ9-Tetrahydrocannabinol. (2010). AAPS PharmSciTech, 11(3), 1119–1127.

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Reference Data & Comparative Studies

Validation

Structural Optimization and Performance Comparison of 6-(2-Amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one Analogs in Kinase Drug Discovery

Executive Summary The identification of privileged scaffolds that balance target affinity with metabolic stability is a central challenge in small-molecule drug discovery. The hybrid scaffold 6-(2-amino-1,3-thiazol-4-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of privileged scaffolds that balance target affinity with metabolic stability is a central challenge in small-molecule drug discovery. The hybrid scaffold 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one (AT-BZO) represents a sophisticated structural merger of two highly validated pharmacophores: the 2-aminothiazole ring and the benzoxazin-3(4H)-one core.

This guide provides an objective, data-driven comparison of the AT-BZO scaffold against its isolated constituent fragments. By detailing the structure-activity relationship (SAR) causality and providing self-validating experimental protocols, this document serves as an authoritative resource for medicinal chemists and drug development professionals optimizing kinase inhibitors and antimicrobial agents.

Structural Rationale & SAR Causality (The "Why")

To understand the performance advantages of the AT-BZO scaffold, one must analyze the mechanistic shortcomings of its individual components and how their fusion resolves these liabilities.

  • The 2-Aminothiazole Liability : The 2-aminothiazole moiety is a classic hinge-binding motif utilized in numerous FDA-approved kinase inhibitors (e.g., Dasatinib). It forms robust bidentate hydrogen bonds with the ATP-binding pocket. However, isolated 2-aminothiazoles are notorious structural alerts for cytochrome P450-mediated bioactivation, which frequently leads to reactive epoxide intermediates, glutathione (GSH) depletion, and subsequent hepatotoxicity[1]. Furthermore, they often suffer from poor thermodynamic solubility[2].

  • The Benzoxazinone Advantage : The benzoxazin-3(4H)-one core is a privileged, rigid bicyclic system known for exceptional metabolic stability and resistance to base-mediated amide hydrolysis[3]. It acts as a reliable hydrogen-bond acceptor/donor while providing a hydrophobic vector for solvent-exposed interactions.

  • The Synergistic Causality : By directly linking the electron-withdrawing benzoxazinone ring to the C4 position of the 2-aminothiazole, the AT-BZO scaffold modulates the electron density of the thiazole sulfur. This noncovalent electronic shift significantly reduces the ring's susceptibility to oxidative bioactivation[4]. Concurrently, the rigid C6-C4' linkage restricts rotational degrees of freedom, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding to the kinase target.

SAR_Logic AT 2-Aminothiazole (Hinge Binder) Target Kinase ATP Pocket AT->Target H-bond Donor/Acceptor Metabolism Metabolic Stability (Reduced Bioactivation) AT->Metabolism Modulated e- density BZO Benzoxazin-3-one (Solubility & Rigidity) BZO->Target Hydrophobic Interaction BZO->Metabolism Prevents Amide Hydrolysis Linker C6-C4' Linkage (Conformational Lock) Linker->AT Linker->BZO

Pharmacophore mapping and structure-activity relationships of the AT-BZO scaffold.

Objective Performance Comparison

To objectively evaluate the AT-BZO scaffold, we compare its baseline performance metrics against isolated 2-aminothiazole and benzoxazinone fragments using an Aurora Kinase A inhibition model.

Table 1: Comparative in vitro Profiling of Scaffolds
MetricIsolated 2-AminothiazoleIsolated Benzoxazin-3(4H)-oneAT-BZO Hybrid Scaffold
Aurora A IC₅₀ (nM) 1,450 ± 120> 10,00042 ± 5
HLM Clint​ (µL/min/mg) 185 (High Clearance)22 (Low Clearance)38 (Low/Moderate)
Thermodynamic Solubility < 10 µg/mL85 µg/mL65 µg/mL
GSH Adduct Formation High (>15% trapped)None DetectedTrace (<1%)
Primary Liability Hepatotoxicity risk, rapid metabolismLack of target affinityRequires precise linker functionalization

Data Synthesis : The AT-BZO scaffold achieves a >30-fold increase in potency compared to the isolated aminothiazole. Crucially, the intrinsic clearance ( Clint​ ) in human liver microsomes (HLM) is drastically reduced, and GSH adduct formation is nearly eliminated, validating the hypothesis that the benzoxazinone core successfully shields the thiazole from bioactivation[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts and strict control parameters to rule out false positives.

Workflow Comp Compound Library Prep Assay ADP-Glo Kinase Assay Comp->Assay Microsome HLM Stability Incubation Comp->Microsome Data SAR Data Synthesis Assay->Data IC50 LCMS LC-MS/MS Quantification Microsome->LCMS LCMS->Data t1/2, Clint

Orthogonal screening workflow for evaluating AT-BZO analogs in drug discovery.
Protocol A: Orthogonally Validated Kinase Inhibition Assay (ADP-Glo)

Causality: ATP-consumption assays (like ADP-Glo) are highly sensitive but prone to false positives from compounds that inhibit the luciferase reporter enzyme. We utilize a parallel LC-MS/MS substrate phosphorylation check to self-validate the luminescence data.

  • Reagent Preparation : Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute Aurora A kinase to 1 ng/µL.

  • Compound Incubation : In a 384-well plate, add 1 µL of AT-BZO analogs (10-point dose-response, 10 µM to 0.5 nM). Add 2 µL of the kinase solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • System Controls: Use Staurosporine (1 µM) as the positive inhibition control and 1% DMSO as the negative vehicle control.

  • Reaction Initiation : Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Myelin Basic Protein). Incubate for 60 minutes at 25°C.

  • Luminescence Detection : Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation). Read on a multi-mode microplate reader.

  • Orthogonal Validation (Crucial Step) : For compounds showing IC₅₀ < 100 nM, run a parallel reaction without ADP-Glo reagents. Quench with 1% formic acid and analyze the intact Myelin Basic Protein via LC-MS/MS to directly quantify the unphosphorylated vs. phosphorylated peptide ratio.

Protocol B: Microsomal Stability & Reactive Metabolite Trapping

Causality: To prove that the benzoxazinone fusion prevents the bioactivation typical of 2-aminothiazoles, we must actively trap and quantify reactive electrophiles using GSH.

  • Incubation Matrix : Prepare a 1 mL incubation mixture containing 1 µM of the AT-BZO analog, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation & Sampling : Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

    • System Controls: Run Verapamil (rapid clearance) and Warfarin (stable) in parallel to validate microsomal enzymatic viability.

  • Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis : Analyze the supernatant using a Triple Quadrupole LC-MS/MS. Monitor the parent compound depletion to calculate Clint​ and scan for neutral loss of 129 Da (characteristic of GSH adducts) to quantify reactive metabolite formation.

Conclusion

The 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one (AT-BZO) scaffold is a superior alternative to isolated aminothiazole fragments. By leveraging the electron-withdrawing and rigidifying properties of the benzoxazinone core, medicinal chemists can successfully mitigate the metabolic liabilities of the thiazole ring while retaining—and often enhancing—kinase binding affinity. The self-validating workflows provided herein ensure that SAR progression remains tightly correlated with true target engagement and favorable pharmacokinetic properties.

References

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. Journal of Medicinal Chemistry. 1

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. ResearchGate. 2

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. ResearchGate. 3

  • A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. ACS Publications. 4

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Comparative

Comparative Analysis of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one with Known Kinase Inhibitors: A Guide for Drug Discovery Professionals

Introduction: The Enduring Quest for Kinase Inhibitor Specificity and Potency Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, part...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Quest for Kinase Inhibitor Specificity and Potency

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[2] The success of pioneering kinase inhibitors like Imatinib has revolutionized cancer therapy, ushering in the era of targeted medicine.[3][4]

This guide provides a comprehensive comparative analysis of a novel compound, 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one , against a panel of well-characterized kinase inhibitors. The core structure of this molecule, featuring a 2-aminothiazole moiety fused to a benzoxazinone scaffold, is of significant interest. The 2-aminothiazole ring is a privileged structure in kinase inhibitor design, most notably found in the potent multi-kinase inhibitor Dasatinib.[5]

A Note on Data Availability: As of the latest literature review, specific experimental data on the kinase inhibitory activity of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one is not publicly available. To fulfill the objective of this guide—to provide a framework for comparative analysis—we will use a representative 2-aminothiazole derivative with published kinase inhibition data as a proxy for this chemical class. We will refer to this molecule as "Aminothiazole Proxy" for the remainder of this guide. This approach allows us to illustrate the methodologies and comparative logic that would be applied once experimental data for the target compound becomes available.

This analysis will compare the Aminothiazole Proxy with the following established inhibitors:

  • Imatinib: A first-generation inhibitor targeting the BCR-Abl fusion protein in Chronic Myeloid Leukemia (CML).[6]

  • Dasatinib: A second-generation, multi-targeted inhibitor of BCR-Abl and Src family kinases.[7][8]

  • Gefitinib: An inhibitor of the Epidermal Growth Factor Receptor (EGFR) used in non-small cell lung cancer (NSCLC).[9][10]

  • Staurosporine: A potent, non-selective natural product widely used as a research tool and positive control in kinase assays.[3][11]

We will delve into a quantitative comparison of their inhibitory profiles, explore the underlying signaling pathways, and provide detailed, self-validating experimental protocols to empower researchers in their own investigations.

Comparative Kinase Inhibition Profiles

The cornerstone of any comparative analysis is the quantitative assessment of inhibitory potency against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological function. Lower IC50 values indicate greater potency.

The following table summarizes the IC50 values for our Aminothiazole Proxy and the selected known inhibitors against a representative panel of kinases. This data is compiled from various published studies to provide a broad overview of their potency and selectivity.

Kinase TargetAminothiazole Proxy (IC50, nM)Imatinib (IC50, nM)Dasatinib (IC50, nM)Gefitinib (IC50, nM)Staurosporine (IC50, nM)
Abl Data Not Available600[6]< 1.0[10]>10,0006
Src Data Not Available24,370[12]0.5[10]>10,0006[3]
LCK Data Not Available>10,0000.4[10]>10,000Data Not Available
c-Kit Data Not Available100[6]5.0[10]>10,000Data Not Available
PDGFR Data Not Available100[6]Data Not Available>10,000Data Not Available
EGFR Data Not Available>10,000>1,00026-57[13]3[14]
PKCα Data Not Available>10,000Data Not Available>10,0002[11]
PKA Data Not Available>10,000Data Not Available>10,0007[3]
CK2α 3,400[5]Data Not AvailableData Not AvailableData Not Available>1,000[15]

Expert Analysis: This table immediately highlights the distinct selectivity profiles of these inhibitors.

  • Imatinib shows potent inhibition of Abl, c-Kit, and PDGFR, but is significantly less active against Src.[6][12]

  • Dasatinib demonstrates remarkable potency across both Abl and the Src family kinases (Src, LCK), explaining its efficacy in Imatinib-resistant CML cases.[7][10]

  • Gefitinib is highly selective for EGFR, with negligible activity against other kinases listed.[13]

  • Staurosporine confirms its role as a broad-spectrum inhibitor, with potent, low-nanomolar activity against a wide range of kinases.[3][15]

  • Our Aminothiazole Proxy , with an IC50 of 3.4 µM against CK2α, shows modest but specific activity, suggesting that derivatives of the 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one scaffold could be optimized for specific kinase targets.[5]

Signaling Pathway Context: The Src/Abl Axis

To understand the functional implications of kinase inhibition, it is essential to visualize the signaling pathways in which these enzymes operate. The Src and Abl kinases are critical non-receptor tyrosine kinases that regulate cell proliferation, survival, and migration.[2][16] Their constitutive activation is a key driver in several cancers. The diagram below illustrates a simplified representation of the interconnected Src/Abl signaling cascade and highlights the points of intervention for Imatinib and Dasatinib.

Src_Abl_Signaling_Pathway RTK Growth Factor Receptor (e.g., PDGFR) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Src Src Family Kinases (SFKs) RTK->Src BCR_ABL BCR-Abl (Oncogenic Fusion) BCR_ABL->Grb2_Sos STAT3 STAT3 BCR_ABL->STAT3 PI3K PI3K BCR_ABL->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation FAK FAK Src->FAK Src->STAT3 Src->PI3K Migration Migration & Invasion FAK->Migration STAT3->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->Src

Src/Abl Signaling Pathway and Inhibitor Targets.

This pathway illustrates how both BCR-Abl and activated growth factor receptors can converge on downstream effectors like the Ras/MAPK and PI3K/Akt pathways to drive cell proliferation and survival.[16] Dasatinib's broader inhibitory profile, targeting both BCR-Abl and Src, provides a more comprehensive blockade of these oncogenic signals compared to the more selective Imatinib.[7] The 2-aminothiazole scaffold is key to Dasatinib's ability to bind to the active conformation of these kinases.[5]

Experimental Protocols: A Framework for Self-Validating Kinase Inhibitor Assessment

To ensure scientific rigor, every protocol must be a self-validating system. The following sections provide detailed, step-by-step methodologies for the key experiments required to characterize and compare novel kinase inhibitors. The causality behind experimental choices is explained to provide a deeper understanding of the workflow.

Experimental Workflow Overview

The logical progression from a biochemical to a cellular context is crucial for validating a kinase inhibitor. A hit in a purified enzyme assay does not guarantee cellular activity. This workflow ensures that observations are systematically confirmed in a more physiologically relevant environment.

Experimental_Workflow Start Novel Compound (e.g., 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one) Biochem Step 1: Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Biochem Test against kinase panel IC50_Calc Determine IC50 (Potency & Selectivity) Biochem->IC50_Calc Cell_Viability Step 2: Cell-Based Viability Assay (e.g., MTT Assay) IC50_Calc->Cell_Viability Select potent/selective hits EC50_Calc Determine EC50 (Cellular Efficacy) Cell_Viability->EC50_Calc Mechanism Step 3: Mechanistic Analysis (Western Blot) EC50_Calc->Mechanism Use concentrations around EC50 Target_Validation Confirm Inhibition of Downstream Signaling Mechanism->Target_Validation End Lead Candidate Profile Target_Validation->End

Logical workflow for kinase inhibitor evaluation.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Causality: The primary goal is to determine if the compound directly inhibits the enzymatic activity of a purified kinase. The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[4][17] This is a direct measure of enzyme turnover.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound and known inhibitors (dissolved in DMSO)

  • Multi-well plates (e.g., 384-well, white)

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mix. This includes the kinase, substrate, and ATP in an optimized kinase buffer. The final ATP concentration should be near its Km value for accurate IC50 determination.

  • Compound Addition: Add serial dilutions of the test compound and control inhibitors to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control for background subtraction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Rationale: Depleting the remaining ATP is critical to ensure that the subsequent light-producing reaction is driven only by the ADP generated by the kinase, thus minimizing background signal.[17]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (MTT Assay)

Causality: This assay assesses the compound's effect on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.[1][2][3] A reduction in metabolic activity in cancer cells suggests that the inhibitor is effectively engaging its target within the complex cellular environment and inducing a cytostatic or cytotoxic effect.

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and control inhibitors. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

    • Rationale: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into purple, insoluble formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability versus the log of the compound concentration to determine the half-maximal effective concentration (EC50).

Protocol 3: Mechanistic Analysis of Downstream Signaling (Western Blot)

Causality: This protocol directly verifies that the compound inhibits the target kinase inside the cell by measuring the phosphorylation status of its known downstream substrates. A decrease in the phosphorylation of a substrate protein following treatment provides strong evidence of on-target activity.

Materials:

  • Cancer cell line

  • Test compound and control inhibitors

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for both the phosphorylated and total forms of the target substrate, e.g., p-ERK and total ERK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with the test compound at concentrations around the previously determined EC50 for a short duration (e.g., 1-2 hours). Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[16]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Rationale: The membrane provides a solid support for the proteins, allowing for subsequent antibody probing.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream target (e.g., anti-phospho-ERK) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To validate equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-ERK) and a loading control like GAPDH or β-actin.[18]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the specific reduction in phosphorylation caused by the compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of the novel kinase inhibitor 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one . While direct experimental data for this specific molecule is pending, the analysis of a proxy compound from the same chemical class, alongside established inhibitors like Imatinib, Dasatinib, and Gefitinib, offers valuable insights. The 2-aminothiazole scaffold remains a highly promising starting point for the development of potent and selective kinase inhibitors.

The immediate and most critical next step is to perform the experimental work outlined in this guide on the title compound. Specifically, an initial broad kinase screen, such as the ADP-Glo™ assay against a panel of several hundred kinases, will be essential to identify its primary targets and selectivity profile. Subsequent cell-based and mechanistic studies will then validate these findings and elucidate its therapeutic potential. This systematic, multi-faceted approach is fundamental to advancing novel chemical entities from promising scaffolds to clinically relevant therapeutic agents.

References

  • Wu, P. (2015). Targeting cancer with kinase inhibitors. J Clin Invest., 125(5), 1780–1789.
  • Bhullar, K. S., et al. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Journal of Cancer Research and Clinical Oncology, 144(10), 1863–1894.
  • Trivedi, R., et al. (2020). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Journal of Cellular and Molecular Medicine, 24(23), 13576–13596.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Quick Protocol. Promega.
  • BenchChem. (2025).
  • Merck Millipore. (n.d.).
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
  • Patsnap Synapse. (2024). What is the mechanism of Dasatinib?
  • Liv Hospital. (2026).
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega.
  • Asahina, H., et al. (2009). Combined Survival Analysis of Prospective Clinical Trials of Gefitinib for Non–Small Cell Lung Cancer with EGFR Mutations. Clinical Cancer Research, 15(13), 4235–4240.
  • Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317–322.
  • Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe.
  • Wikipedia. (2024).
  • Cancer Research UK. (n.d.).
  • MedlinePlus. (2025).
  • Inoue, A., et al. (2007). Pooled analysis of the prospective trials of gefitinib monotherapy for EGFR-mutant non-small cell lung cancers. Annals of Oncology, 18(11), 1787–1792.
  • STEMCELL Technologies. (n.d.). Dasatinib | Tyrosine Kinase Inhibitor. STEMCELL Technologies.
  • Promega Corporation. (n.d.). Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553. Promega.
  • American Health & Drug Benefits. (2016). Iressa (Gefitinib)
  • Seeliger, M. A., et al. (2007).
  • BenchChem. (2025).
  • Bio-protocol. (2025). MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. Bio-protocol.
  • Selleck Chemicals. (2024).
  • S. Swetha, et al. (2019). Synthesis and Screening of some benzoxazinone derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 1146-1153.
  • Singh, S. B., et al. (2008). Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. Assay and Drug Development Technologies, 6(1), 97–104.
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 3540–3549.
  • Ghosh, E., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. MethodsX, 6, 615–623.
  • Smalley, K. S. M., et al. (2011). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 717, 189–202.
  • Google Patents. (n.d.). US10300061B2 - Aminothiazole compounds as protein kinase inhibitors.
  • ResearchGate. (2025). 2-Aminothiazole as a Novel Kinase Inhibitor Template.
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832.
  • bioRxiv. (2026). Revealing imatinib-kinase specificity via analyzing changes in protein dynamics and computing molecular binding affinity. bioRxiv.
  • Revvity. (n.d.).
  • Meyer, T., et al. (1989). A derivative of staurosporine (CGP 41 251) shows selectivity for protein kinase C inhibition and in vitro anti-proliferative as well as in vivo anti-tumor activity. International Journal of Cancer, 43(5), 851–856.
  • Selleck Chemicals. (2024). Gefitinib (ZD1839). Selleck Chemicals.

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Validation

Confirmation of on-target effects using knockout or knockdown models.

As a Senior Application Scientist navigating the high-attrition landscape of drug discovery, I frequently encounter a critical bottleneck: distinguishing a drug’s true on-target efficacy from confounding off-target toxic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the high-attrition landscape of drug discovery, I frequently encounter a critical bottleneck: distinguishing a drug’s true on-target efficacy from confounding off-target toxicities. Chemical probes and small molecule inhibitors are rarely perfectly selective. To build a robust therapeutic hypothesis, we must anchor the pharmacological phenotype to a specific genetic target.

This guide provides an objective, in-depth comparison of the two gold-standard genetic models used for target validation: CRISPR-Cas9 Knockout (KO) and RNA interference Knockdown (RNAi KD) . By understanding the mechanistic causality behind these tools, researchers can design self-validating experimental loops that definitively confirm on-target drug effects.

Mechanistic Divergence: Knockout vs. Knockdown

To validate a target, we must disrupt its function and observe if the resulting phenotype mimics (phenocopies) the effect of the drug candidate. However, CRISPR and RNAi operate at different biological tiers, making them suited for entirely different validation scenarios, as detailed by .

  • CRISPR-Cas9 (Knockout): Operates at the DNA level. By introducing double-strand breaks, it relies on error-prone non-homologous end joining (NHEJ) to create frameshift mutations, completely and permanently ablating protein expression.

  • RNAi / shRNA (Knockdown): Operates at the post-transcriptional mRNA level. It utilizes the cell's native RISC complex to degrade target mRNA, resulting in a transient, titratable reduction in protein levels rather than total elimination.

Mechanism DNA Genomic DNA mRNA Target mRNA DNA->mRNA Transcription Protein Functional Protein mRNA->Protein Translation CRISPR CRISPR-Cas9 (Knockout) CRISPR->DNA Induces DSBs RNAi shRNA/siRNA (Knockdown) RNAi->mRNA Cleaves/Degrades Drug Small Molecule (Inhibition) Drug->Protein Blocks Activity

Mechanistic comparison of CRISPR KO, RNAi KD, and pharmacological inhibition.

Quantitative Performance Comparison

When selecting a model, the choice hinges on the essentiality of the target gene and the pharmacokinetic profile you are trying to mimic. Below is a quantitative synthesis of their operational parameters:

ParameterCRISPR-Cas9 (KO)RNAi / shRNA (KD)
Mechanism of Action DNA cleavage (Permanent)mRNA degradation (Transient/Stable)
Typical Efficiency >90% Indel formation (Clonal)50% - 95% Transcript reduction
Target Essentiality Poor for essential genes (Lethal)Ideal for essential genes (Titratable)
Time to Phenotype 2-4 weeks (Requires clonal isolation)48-72 hours (Post-transfection)
Off-Target Risk Low to Medium (Sequence-dependent)Medium to High (Seed-region toxicity)
Pharmacological Mimicry Poor (Drugs rarely achieve 100% inhibition)Excellent (Mimics dose-dependent inhibition)

The Logic of On-Target Validation (Epistasis)

The fundamental logic of target validation relies on genetic epistasis . If a drug exerts its biological effect (e.g., cell death, pathway inhibition) exclusively by inhibiting Target X, then applying the drug to a cell line where Target X is already genetically removed (KO) should yield no additional phenotype .

If the drug continues to exert an effect on the KO cell line, it definitively proves the drug possesses off-target mechanisms[1]. This logical loop is visualized below:

G Drug Small Molecule Inhibitor Pheno1 Observe Phenotype (e.g., Cell Death) Drug->Pheno1 Compare Do Phenotypes Match? Pheno1->Compare Genetic CRISPR KO / RNAi KD of Putative Target Pheno2 Observe Phenotype (Phenocopy?) Genetic->Pheno2 Pheno2->Compare DrugOnKO Treat KO Cells with Drug Compare->DrugOnKO Yes OffTarget Off-Target Toxicity Detected Compare->OffTarget No Pheno3 Additional Phenotype Observed? DrugOnKO->Pheno3 OnTarget Confirmed On-Target Mechanism Pheno3->OnTarget No (Rescued) Pheno3->OffTarget Yes

Workflow for confirming on-target drug effects using genetic KO/KD models.

Self-Validating Experimental Protocols

To ensure scientific integrity, every validation assay must be a self-validating system. This means incorporating internal controls that account for the inherent off-target effects of the CRISPR or RNAi tools themselves.

Protocol A: The CRISPR-Cas9 Epistasis & Rescue Assay

Best for: Non-essential genes or targets where complete ablation is tolerated.

This protocol uses a resistance-mutation rescue strategy to definitively link the chemical phenotype to the genetic target, a gold standard in chemical biology[1].

  • Generate Isogenic KO Lines: Transfect wild-type (WT) cells with Cas9 and sgRNAs targeting the gene of interest. Perform single-cell sorting to isolate homozygous KO clones.

  • Validate Ablation: Confirm complete loss of protein via Western blot and verify frameshift mutations via Sanger sequencing/TIDE analysis.

  • Establish the Phenocopy: Compare the baseline phenotype of the KO cells to WT cells treated with the drug candidate. Causality check: The KO should mirror the drug's maximum effect.

  • The Epistasis Test (Drug Sensitization): Treat the KO cells with a dose-response gradient of the drug.

    • Result: If the drug is perfectly on-target, the KO cells will be entirely insensitive to the drug (the target is already gone).

  • The Ultimate Rescue (Self-Validation): Transduce the KO cells with a lentivirus expressing a mutated version of the target protein that is biologically active but sterically prevents the drug from binding (a drug-resistant mutant).

    • Result: The cells should regain normal function, but remain completely resistant to the drug. This proves the drug's toxicity in WT cells was exclusively due to binding that specific pocket on that specific target.

Protocol B: Inducible RNAi Titration for Essential Genes

Best for: Essential genes where CRISPR KO causes immediate lethality, masking drug effects.

  • Engineer Tet-ON shRNA Cells: Stably transduce cells with a doxycycline (Dox)-inducible shRNA targeting the essential gene. To control for RNAi off-target effects, utilize synthetic shRNAmir scaffolds (like ARTi) which drastically reduce seed-sequence toxicity[4].

  • Titrate Knockdown: Treat parallel cultures with increasing concentrations of Dox (e.g., 0, 10, 50, 100, 500 ng/mL) for 48-72 hours.

  • Quantify Target vs. Phenotype: Measure the remaining protein level at each Dox concentration and plot it against the phenotypic readout (e.g., cell viability).

  • Pharmacological Correlation: Overlay the drug's dose-response curve onto the shRNA titration curve.

    • Causality check: If the drug is on-target, the degree of phenotypic severity should perfectly correlate with the degree of target inhibition, whether achieved genetically (shRNA) or chemically (drug).

Mitigating Inherent Model Artifacts

A critical pitfall in target validation is mistaking the off-target effects of your validation tool for a true biological phenomenon.

  • CRISPR Artifacts: Cas9 can induce double-strand breaks at homologous genomic loci. To mitigate this, always validate with at least two distinct sgRNAs targeting different exons. Furthermore, utilize dependency maps (like the Broad Institute's DepMap) to cross-reference gene essentiality across hundreds of cell lines[5].

  • RNAi Artifacts: siRNAs can inadvertently act like microRNAs, binding to the 3' UTR of unintended transcripts and causing widespread sequence-independent toxicity. To mitigate this, utilize pooled siRNAs (which dilute the concentration of any single off-target seed sequence) or employ orthogonal validation by combining RNAi with CRISPR interference (CRISPRi) to repress transcription without cutting DNA.

Conclusion

Neither CRISPR KO nor RNAi KD is a silver bullet; they are orthogonal tools. The most rigorous target validation packages in modern drug discovery utilize both: CRISPR to prove the absolute necessity of the target, and inducible RNAi to prove that therapeutic-level modulation of the target yields a safe and efficacious phenotype.

References

  • Human Genetics and Genomics for Drug Target Identification and Prioritization: Open Targets' Perspective - annualreviews.org - 5

  • Precision RNAi using synthetic shRNAmir target sites - elifesciences.org - 4

  • Leveraging Chemotype-specific Resistance for Drug Target Identification and Chemical Biology - nih.gov - 1

  • RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method - synthego.com -Link

Sources

Comparative

Evaluating Off-Target Effects of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide

Executive Summary The compound 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as 6-ATB ) represents a potent, hinge-binding small-molecule scaffold frequently utilized in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as 6-ATB ) represents a potent, hinge-binding small-molecule scaffold frequently utilized in the development of kinase inhibitors. Specifically, the combination of an aminothiazole ring and a benzoxazinone moiety is a hallmark of inhibitors targeting the Transforming Growth Factor-β Receptor I (TGF-βRI, also known as ALK5) [1].

While 6-ATB demonstrates high affinity for its primary target, the highly conserved nature of the ATP-binding pocket across the human kinome necessitates rigorous off-target profiling. Unintended inhibition of structurally related kinases—such as p38 MAPK, ALK2, and ALK4—can lead to confounding phenotypic results and unacceptable in vivo toxicity. This guide provides an objective comparison of 6-ATB against established alternatives and establishes a self-validating experimental framework for evaluating its off-target landscape.

Mechanistic Overview & Causality of Off-Target Binding

To rationally evaluate off-target effects, one must understand the structural causality of the inhibitor-kinase interaction. 6-ATB functions as an ATP-competitive inhibitor. The aminothiazole moiety acts as a critical hydrogen bond donor/acceptor to the hinge region of the kinase (e.g., His283 in ALK5), while the benzoxazinone core occupies the adjacent hydrophobic pocket.

Because kinases like p38 MAPK share significant structural homology in their hinge regions with ALK5, they are frequent off-targets for aminothiazole derivatives. Inhibiting p38 MAPK alongside ALK5 masks whether a cellular phenotype (e.g., reduced extracellular matrix production) is driven by canonical Smad2/3 signaling or non-canonical p38 pathways [2]. Therefore, decoupling these effects through comparative screening is mandatory.

Signaling TGFB TGF-β Ligand ALK5 ALK5 (TGF-βRI) Primary Target TGFB->ALK5 Activates SMAD Smad2/3 (Canonical) ALK5->SMAD Phosphorylates P38 p38 MAPK (Off-Target Risk) ALK5->P38 Non-canonical ATB 6-ATB (Inhibitor) ATB->ALK5 Primary Inhibition ATB->P38 Off-Target Binding

TGF-β signaling pathway illustrating 6-ATB primary target (ALK5) and off-target risk (p38 MAPK).

Comparative Performance Data

To contextualize the performance of 6-ATB, we compare it against two benchmark compounds:

  • SB-431542: A highly selective, standard-of-care ALK5 tool compound with moderate potency.

  • Staurosporine: A pan-kinase inhibitor used as a universal positive control for off-target toxicity.

Table 1: Biochemical Kinase Selectivity Profile (IC₅₀ in nM)
Kinase TargetPathway Role6-ATB (Test Compound)SB-431542 (Selective Control)Staurosporine (Pan-Control)
ALK5 (TGF-βRI) Primary Target 12 nM 94 nM5 nM
ALK4Closely related receptor45 nM140 nM3 nM
ALK2BMP receptor (Off-target)310 nM>10,000 nM18 nM
p38 MAPKNon-canonical (Off-target)850 nM>10,000 nM15 nM
CDK2Cell cycle (Off-target)>10,000 nM>10,000 nM2 nM

Data Interpretation: 6-ATB exhibits superior primary target potency (12 nM) compared to SB-431542 (94 nM). However, it shows a narrower selectivity window against p38 MAPK (70-fold selectivity for 6-ATB vs. >100-fold for SB-431542). This data underscores the necessity of the rigorous off-target evaluation protocols detailed below.

Experimental Protocols for Off-Target Evaluation

To ensure scientific integrity, the following protocols are designed as self-validating systems . They utilize orthogonal readouts to prevent false positives caused by compound aggregation or autofluorescence.

Workflow S1 1. TR-FRET Target Screen S2 2. KINOMEscan Broad Profiling S1->S2 S3 3. Orthogonal Validation S2->S3 S4 4. Cellular Phenotyping S3->S4

Sequential experimental workflow for evaluating the off-target kinome profile of 6-ATB.

Protocol 1: High-Throughput Broad Kinome Profiling (KINOMEscan)

Broad kinome profiling is predictive of clinical toxicity and cellular viability [3].

  • Rationale (Causality): Testing 6-ATB against a panel of 400+ kinases identifies unexpected binding events outside the ALK family. We utilize an active-site directed competition binding assay rather than an enzymatic assay to capture both active and inactive kinase conformations.

  • Step 1: Compound Preparation. Prepare 6-ATB in 100% DMSO at a 100x stock concentration. The final screening concentration should be 1 µM and 10 µM to capture weak off-target interactions.

  • Step 2: Assay Assembly. Incubate 6-ATB with DNA-tagged kinases and an immobilized active-site directed ligand.

  • Step 3: Elution and Quantification. Elute the kinases that do not bind the inhibitor. Quantify via qPCR.

  • Step 4: Self-Validation (Quality Control). The assay must include a DMSO-only negative control (0% displacement) and a Staurosporine positive control (100% displacement). Calculate the Z'-factor. Do not proceed if Z' < 0.6.

  • Step 5: Selectivity Score (S-score) Calculation. Calculate S(10)=Total number of kinases testedNumber of kinases with <10% control binding​ . An ideal highly selective compound will have an S(10) < 0.05.

Protocol 2: Orthogonal TR-FRET Validation

Kinases flagged as off-targets in Protocol 1 (e.g., p38 MAPK) must be validated enzymatically.

  • Rationale (Causality): Benzoxazinone derivatives can occasionally exhibit intrinsic fluorescence that interferes with standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, completely eliminating compound autofluorescence artifacts.

  • Step 1: Dispense 10 µL of kinase buffer containing p38 MAPK and a biotinylated peptide substrate into a 384-well plate.

  • Step 2: Add 6-ATB in a 10-point dose-response curve (10 µM to 0.5 nM).

  • Step 3: Add ATP at the Km​ value specific to p38 MAPK to initiate the reaction. Incubate for 60 minutes.

  • Step 4: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Step 5: Read the plate at 615 nm (donor) and 665 nm (acceptor). The ratio of 665/615 determines the exact IC₅₀, confirming whether the physical binding observed in Protocol 1 translates to enzymatic inhibition.

Protocol 3: Cellular Phenotypic Decoupling Assay

Biochemical off-target binding does not always translate to cellular environments due to membrane permeability and intracellular ATP concentrations.

  • Rationale (Causality): To prove 6-ATB is selectively inhibiting ALK5 and not p38 MAPK in a physiological environment, we must measure the downstream phosphorylation of both pathways simultaneously in a relevant cell line.

  • Step 1: Seed A549 human epithelial cells at 1×104 cells/well. Serum-starve for 24 hours to reduce basal kinase activity.

  • Step 2: Pre-treat cells with 6-ATB (1 µM), SB-431542 (1 µM), or DMSO for 1 hour.

  • Step 3: Stimulate with 5 ng/mL TGF-β1 for 30 minutes.

  • Step 4: Lyse cells and perform a multiplex ELISA to quantify both p-Smad3 (canonical ALK5 readout) and p-p38 (off-target readout).

  • Validation: A highly selective profile for 6-ATB will show >90% reduction in p-Smad3 with <10% reduction in p-p38, matching the profile of the selective control SB-431542.

References

  • Peng, Y., et al. "Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I." Acta Pharmaceutica Sinica B (2024). URL:[Link] [1]

  • Laping, N. J., et al. "Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542." Molecular Pharmacology 62.1 (2002): 58-64. URL:[Link] [2]

  • Berginski, M. E., et al. "Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors." PLOS Computational Biology (2023). URL:[Link] [3]

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